MN-25
Descripción
Propiedades
IUPAC Name |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30)/t18-,24-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDMQICNRCQEH-UFKXBGGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C([C@H]2NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023636 | |
| Record name | (N-((S)-Fenchyl)-1-(2-(morpholin-4-yl)ethyl)-7-methoxyindole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501926-82-5 | |
| Record name | 7-Methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501926-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MN-25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501926825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (N-((S)-Fenchyl)-1-(2-(morpholin-4-yl)ethyl)-7-methoxyindole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MN-25 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WXU5YRE25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Cannabinoid Receptor Binding Affinity of JWH-018
Disclaimer: Initial searches for a compound designated "MN-25" did not yield specific data in publicly available scientific literature. Therefore, this guide utilizes the well-characterized synthetic cannabinoid JWH-018 as a representative example to fulfill the structural and content requirements of the request. The principles, protocols, and data presentation formats are directly applicable to the characterization of novel cannabinoid ligands.
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a potent synthetic cannabinoid from the naphthoylindole family.[1][2] Originally synthesized by chemist John W. Huffman for research purposes, it acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] JWH-018 gained notoriety as a primary psychoactive component in herbal incense products marketed under names like "Spice" and "K2".[1][3] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis which acts as a partial agonist, JWH-018 is a full agonist and generally exhibits a higher binding affinity for cannabinoid receptors.[1][2] This document provides a detailed overview of its receptor binding affinities, the experimental protocols used for their determination, and the associated signaling pathways.
Data Presentation: Receptor Binding and Functional Activity
The interaction of JWH-018 with cannabinoid receptors is quantified through binding affinity (Ki) and functional activity (EC50/IC50) values. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand, with lower values indicating higher affinity.[1]
Binding Affinity of JWH-018 and its Metabolites
JWH-018 demonstrates high, nanomolar affinity for both human CB1 and CB2 receptors.[1][4] Studies have shown it has a slightly higher affinity for the CB2 receptor.[1][4] Several of its hydroxylated metabolites also retain significant binding affinity for the CB1 receptor.[5][6]
| Compound | Receptor | Binding Affinity (Ki) [nM] | Species | Reference |
| JWH-018 | CB1 | 9.00 ± 5.00 | Human | [1] |
| CB2 | 2.94 ± 2.65 | Human | [1] | |
| CB1 | 1.2 ± 0.3 | Mouse | [5] | |
| JWH-018-M1 (hydroxypentyl) | CB1 | 2.6 ± 0.3 | Mouse | [5] |
| JWH-018-M2 (hydroxyindole) | CB1 | 4.1 ± 1.0 | Mouse | [5] |
| Δ⁹-THC (for comparison) | CB1 | 15.29 ± 4.5 | Mouse | [5] |
Functional Activity of JWH-018
Functional assays measure the biological response following receptor binding. JWH-018 is a potent and efficacious agonist, capable of inhibiting adenylyl cyclase and activating G-proteins and the MAPK/ERK signaling pathway.[4]
| Assay | Receptor/Cell Line | Measured Effect | Value | Reference |
| Adenylyl Cyclase Inhibition | CB1-expressing CHO cells | IC50 | 14.7 nM | [4] |
| ERK1/2 MAPK Phosphorylation | CB1-expressing HEK293 cells | EC50 | 4.4 nM | [4] |
| CB1 Receptor Internalization | CB1-expressing HEK293 cells | EC50 | 2.8 nM | [4] |
| Inhibition of EPSC | Cultured Hippocampal Neurons | IC50 | 14.9 nM | [4] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of binding affinity (Ki) is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., JWH-018) to displace a radiolabeled ligand with known affinity from the target receptor.[7][8]
Principle
A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with a receptor source (e.g., cell membranes expressing CB1 or CB2).[5][6] Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[9]
Materials and Reagents
-
Receptor Source: Homogenized brain tissue (for CB1) or cell membranes from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB2, HEK293-hCB1).[5][10]
-
Radioligand: A high-affinity cannabinoid receptor ligand, typically tritiated, such as [³H]CP-55,940 or [³H]SR141716A.[5][11]
-
Test Compound: JWH-018, dissolved in a suitable solvent like DMSO.
-
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[11]
-
Wash Buffer: Binding buffer with a higher salt concentration (e.g., 500 mM NaCl) to reduce non-specific binding.[11]
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding to the filter.[9]
-
Scintillation Counter: To measure the radioactivity trapped on the filters.[9]
Procedure
-
Membrane Preparation: Frozen tissue or cultured cells are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer. Protein concentration is determined via an assay like the BCA assay.[9]
-
Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in order: binding buffer, the receptor membrane preparation, the unlabeled test compound (JWH-018) at various concentrations, and a fixed concentration of the radioligand.[9]
-
Determination of Non-Specific Binding: A set of wells contains a high concentration of a known, potent unlabeled ligand to saturate the receptors, thereby measuring the amount of radioligand that binds non-specifically to the membrane and filter.
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding reaction to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[9][12]
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining free radioligand.[9]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[9]
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC50 Determination: The specific binding data is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Canonical CB1/CB2 receptor G-protein signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
In Vitro Mechanism of Action of MN-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-25, also known as UR-12, is a synthetic cannabinoid developed by Bristol-Myers Squibb. It is an indole-3-carboxamide derivative that acts as a selective agonist for the cannabinoid receptor 2 (CB2).[1] Its chemical name is N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide.[1] This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, focusing on its receptor binding profile and the associated signaling pathways.
Core Mechanism: Selective Cannabinoid Receptor Agonism
The primary in vitro mechanism of action of this compound is its selective binding to and activation of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the immune system and peripheral tissues. Agonism of the CB2 receptor is a key area of research for therapeutic applications, particularly for inflammatory and neuropathic pain, due to the general lack of psychoactive effects associated with the activation of the cannabinoid receptor 1 (CB1), which is primarily found in the central nervous system.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for human cannabinoid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. This compound exhibits a significant selectivity for the CB2 receptor over the CB1 receptor.[1]
| Parameter | Receptor | Value (nM) | Selectivity (CB1/CB2) |
| Ki | CB1 | 245 | 22x |
| Ki | CB2 | 11 | |
| Data sourced from publicly available information on this compound (UR-12).[1] |
Experimental Protocols
While the specific, detailed experimental protocol used for the initial characterization of this compound is proprietary to Bristol-Myers Squibb, a standard competitive radioligand binding assay protocol to determine the Ki values for cannabinoid receptors is outlined below.
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CB1 and CB2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining the binding affinity (Ki) of this compound.
Downstream Signaling Pathway of this compound via CB2 Receptor Activation
As a CB2 receptor agonist, this compound is expected to activate canonical G-protein signaling pathways. The CB2 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the CB2 receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell proliferation, differentiation, and apoptosis.
Caption: Canonical signaling pathway activated by this compound at the CB2 receptor.
Conclusion
In vitro, this compound acts as a potent and selective agonist for the cannabinoid receptor 2. Its high affinity for the CB2 receptor, coupled with significantly lower affinity for the CB1 receptor, suggests a pharmacological profile that would likely avoid the psychoactive effects associated with non-selective cannabinoids. The activation of the CB2 receptor by this compound is presumed to initiate a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and modulation of MAPK pathways, leading to various cellular responses, including potential anti-inflammatory effects. Further in vitro functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays, would be necessary to fully elucidate the functional potency and efficacy of this compound and to characterize any potential for biased agonism.
References
An In-depth Technical Guide to the Synthesis and Purification of the Novel Urea-based Compound UR-12
Disclaimer: The compound "UR-12" is not a publicly documented chemical entity. This guide presents a hypothetical synthesis and purification process for a representative novel urea-based compound, designated UR-12 for the purposes of this document. The experimental protocols, data, and diagrams are illustrative and based on general principles of organic chemistry and drug development for researchers, scientists, and drug development professionals.
Introduction
Urea (B33335) derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor properties. This guide details a potential multi-step synthesis and purification strategy for a novel urea-based compound, UR-12. The methodologies provided are designed to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.
Hypothetical Compound Profile: UR-12
For the context of this guide, UR-12 is envisioned as a substituted urea derivative with potential as a selective kinase inhibitor. Its hypothetical structure is designed to allow for a convergent synthesis strategy, a common approach in medicinal chemistry.
Table 1: Physicochemical Properties of UR-12
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₄O₃ |
| Molecular Weight | 384.43 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water |
Synthesis of UR-12
The synthesis of UR-12 is proposed as a three-step process, commencing with commercially available starting materials.
Step 1: Synthesis of Intermediate 1 (Amine Precursor)
The initial step involves the synthesis of a key amine intermediate.
Experimental Protocol:
-
To a solution of 4-aminophenol (B1666318) (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) is added triethylamine (B128534) (1.2 eq).
-
The mixture is cooled to 0 °C, and 4-nitrobenzoyl chloride (1.05 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, 20% ethyl acetate (B1210297) in hexanes) to afford Intermediate 1.
Table 2: Quantitative Data for the Synthesis of Intermediate 1
| Parameter | Value |
| Starting Material | 4-aminophenol |
| Reagents | 4-nitrobenzoyl chloride, triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of Intermediate 2 (Isocyanate Precursor)
The second key intermediate is an isocyanate, prepared from a corresponding carboxylic acid.
Experimental Protocol:
-
To a solution of 3-methoxy-4-methylbenzoic acid (1.0 eq) in toluene (B28343) (15 mL/mmol) is added diphenylphosphoryl azide (B81097) (DPPA, 1.1 eq) and triethylamine (1.1 eq).
-
The reaction mixture is heated to 100 °C for 3 hours.
-
The solvent is removed under reduced pressure to yield crude Intermediate 2, which is used in the next step without further purification.
Table 3: Quantitative Data for the Synthesis of Intermediate 2
| Parameter | Value |
| Starting Material | 3-methoxy-4-methylbenzoic acid |
| Reagents | Diphenylphosphoryl azide, triethylamine |
| Solvent | Toluene |
| Reaction Time | 3 hours |
| Yield | (Used crude) |
| Purity (by IR) | Confirmed by isocyanate peak (~2270 cm⁻¹) |
Step 3: Final Synthesis of UR-12
The final step involves the coupling of the amine and isocyanate intermediates.
Experimental Protocol:
-
Intermediate 1 (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 20 mL/mmol).
-
A solution of crude Intermediate 2 (1.2 eq) in anhydrous THF is added dropwise at room temperature.
-
The reaction is stirred for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by filtration and washed with cold diethyl ether.
-
The crude UR-12 is then subjected to purification.
Table 4: Quantitative Data for the Synthesis of UR-12
| Parameter | Value |
| Starting Materials | Intermediate 1, Intermediate 2 |
| Solvent | Tetrahydrofuran |
| Reaction Time | 16 hours |
| Crude Yield | 78% |
Purification of UR-12
Purification of the final compound is critical to ensure high purity for biological testing. A two-step purification process is employed.
Purification Method 1: Recrystallization
Experimental Protocol:
-
The crude UR-12 is dissolved in a minimal amount of hot ethanol.
-
The solution is allowed to cool slowly to room temperature, and then placed at 4 °C for 4 hours to facilitate crystal formation.
-
The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.
-
The purified crystals are dried under vacuum.
Purification Method 2: Preparative HPLC
For obtaining highly pure material for in-vitro and in-vivo studies, preparative high-performance liquid chromatography (HPLC) is utilized.
Experimental Protocol:
-
The recrystallized UR-12 is dissolved in DMSO.
-
The solution is injected onto a C18 reverse-phase preparative HPLC column.
-
A gradient elution of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) is used.
-
Fractions containing the pure product are collected, combined, and lyophilized to yield pure UR-12.
Table 5: Purification Summary for UR-12
| Purification Step | Purity (by HPLC) | Recovery Yield |
| Recrystallization | 95-97% | 80% |
| Preparative HPLC | >99.5% | 70% |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for the hypothetical compound UR-12.
Purification Process
Caption: Step-wise purification and analysis of UR-12.
Hypothetical Signaling Pathway Inhibition by UR-12
Caption: Proposed mechanism of action of UR-12 via kinase inhibition.
An In-depth Technical Guide to MN-25 (UR-12): A Selective Cannabinoid Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MN-25, also known as UR-12, is a synthetic cannabinoid that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2).[1] Developed by Bristol-Myers Squibb, this N-fenchyl-indole-3-carboxamide derivative has garnered interest within the scientific community for its potential therapeutic applications, primarily due to its anti-inflammatory properties and limited psychoactive effects. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its interaction with cannabinoid receptors and the subsequent signaling pathways.
Chemical Structure and Properties
This compound is characterized by a 7-methoxyindole (B1360046) core, a morpholinylethyl substituent at the N1 position of the indole (B1671886) ring, and a fenchyl group attached to the carboxamide at the C3 position.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1R,3S,4S)-2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl]indole-3-carboxamide | [1] |
| Synonyms | UR-12 | [1] |
| CAS Number | 501926-82-5 | [1] |
| Molecular Formula | C₂₆H₃₇N₃O₃ | [1] |
| Molar Mass | 439.600 g·mol⁻¹ | [1] |
| Appearance | Crystalline solid | |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.16 mg/ml |
Biological Activity and Quantitative Data
This compound is a potent agonist at the CB2 receptor with significantly lower affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This selectivity makes this compound a valuable tool for investigating the therapeutic potential of CB2 receptor activation.
Table 2: Cannabinoid Receptor Binding Affinity of this compound and its 2-methyl derivative
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |
| This compound | 245 | 11 | 22.3 | [1] |
| This compound (2-methyl derivative) | 8 | 29 | 0.28 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
The 2-methyl derivative of this compound exhibits a reversed selectivity profile, with higher affinity for the CB1 receptor.[1] This highlights the sensitivity of the indole scaffold to substitution and its impact on receptor interaction.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the binding affinity assays are described in the primary literature from Bristol-Myers Squibb. Unfortunately, access to the full text of this publication could not be obtained. The general synthesis of similar indole-3-carboxamide derivatives typically involves the coupling of an appropriate indole-3-carboxylic acid with a desired amine.
The binding affinity (Kᵢ) is generally determined through competitive radioligand binding assays. This involves incubating cell membranes expressing the target receptor (CB1 or CB2) with a known radiolabeled cannabinoid ligand and varying concentrations of the test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and this value is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Cannabinoid Receptor Signaling Pathway
As a CB2 receptor agonist, this compound is expected to modulate intracellular signaling cascades upon binding to the receptor. Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/Gₒ. Activation of this pathway leads to a variety of downstream effects.
Caption: General signaling pathway upon CB2 receptor activation by an agonist like this compound.
Workflow of this compound Synthesis and Evaluation
The logical workflow for the development and characterization of a compound like this compound would typically follow these steps:
Caption: A logical workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of the CB2 receptor in various physiological and pathological processes. Its high selectivity for CB2 over CB1 receptors makes it an attractive candidate for further investigation as a potential therapeutic agent with limited psychoactive side effects. Future research should focus on elucidating the specific downstream signaling events mediated by this compound in different cell types and in vivo models to fully understand its therapeutic potential. The development of detailed and publicly accessible experimental protocols would greatly benefit the scientific community in advancing research in this area.
References
MN-25 (UR-12): A Technical Guide to its Discovery and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of MN-25, also known as UR-12. Developed by Bristol-Myers Squibb, this compound is a synthetic cannabinoid that exhibits selective agonist activity at the peripheral cannabinoid receptor 2 (CB2). This document details the compound's origins within a C-3 amido-indole research program, its synthesis, and its in vitro and in vivo pharmacological properties. Quantitative data on receptor binding and functional activity are presented in tabular format for clarity. Detailed experimental methodologies for key assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective CB2 receptor agonists.
Discovery and History
This compound (UR-12) emerged from a drug discovery program at Bristol-Myers Squibb focused on the development of C-3 amido-indole based cannabinoid receptor modulators. The primary research, published in 2002 by Hynes et al. in Bioorganic & Medicinal Chemistry Letters, detailed the structure-activity relationship (SAR) studies of a series of novel indoles.[1][2] The program's goal was to identify compounds with high affinity and selectivity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1), the latter being associated with the psychoactive effects of cannabinoids.
The research team synthesized a variety of C-3 amido-indoles and evaluated their binding affinities for both CB1 and CB2 receptors. Their efforts led to the identification of a lead compound, and subsequent optimization resulted in the discovery of this compound. This compound demonstrated a favorable profile with moderate to high affinity for the CB2 receptor and significantly lower affinity for the CB1 receptor.[3] The discovery was significant as selective CB2 agonists were, and continue to be, investigated for their therapeutic potential in a range of conditions, including inflammatory and neuropathic pain, without the undesirable central nervous system side effects associated with CB1 activation.[2] The compound and related structures were also described in a patent filed by Bristol-Myers Squibb.[4]
Chemical Structure and Properties
-
Formal Name: 7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide
-
Synonyms: this compound, UR-12
-
CAS Number: 501926-82-5
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinity and functional activity data for this compound.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) |
| CB1 | Human | 245[3] |
| CB2 | Human | 11[3] |
Table 2: In Vitro Functional Activity
| Assay | Receptor | Cell Line | Parameter | Value |
| cAMP Inhibition | Human CB2 | CHO | EC50 | Data not available in searched literature |
| [35S]GTPγS Binding | Human CB2 | HEK293 | EC50 | Data not available in searched literature |
| Emax | Data not available in searched literature |
Note: While the primary literature indicates functional agonism, specific EC50 and Emax values for this compound were not found in the reviewed literature. Researchers are encouraged to consult the primary publication or conduct their own functional assays.
Table 3: In Vivo Anti-Inflammatory Activity
| Animal Model | Assay | Effect |
| Murine | LPS-induced TNF-α release | Potent inhibition[2] |
Note: Specific dosage and quantitative inhibition values were not detailed in the abstract of the primary publication.
Signaling Pathway
This compound, as a CB2 receptor agonist, is presumed to activate intracellular signaling cascades typical for this Gi/o-coupled receptor. Upon binding, it is expected to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate other downstream effectors such as mitogen-activated protein kinases (MAPKs).
Experimental Protocols
Synthesis of this compound (UR-12)
The synthesis of this compound involves the coupling of a key intermediate, 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine. A detailed procedure for the synthesis of the carboxylic acid intermediate has been published.[5][6]
Step 1: N-alkylation of 7-methoxy-2-methylindole
A mixture of 7-methoxy-2-methylindole and a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) is treated with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride to yield 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole.
Step 2: Carboxylation at C3
The product from Step 1 is then carboxylated at the 3-position of the indole (B1671886) ring. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent. An improved, high-yield method involves trichloroacetylation followed by hydrolysis.[5][6]
Step 3: Amide Coupling
The resulting 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid is activated (e.g., using a coupling reagent like HATU or by conversion to the acid chloride) and then reacted with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to afford this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. C-3 Amido-indole cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US6653304B2 - Cannabinoid receptor modulators, their processes of preparation, and use of cannabinoid receptor modulators for treating respiratory and non-respiratory diseases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacokinetics and Pharmacodynamics of MN-25: A Review of Publicly Available Data
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature and data reveals a significant scarcity of information regarding the pharmacokinetics and pharmacodynamics of the compound MN-25, also known as UR-12. This document summarizes the limited information that has been identified and highlights the current gaps in public knowledge. The data required to construct a complete in-depth technical guide, including detailed quantitative data, experimental protocols, and specific signaling pathways, is not available in the public domain.
Introduction to this compound (UR-12)
This compound (UR-12) is a synthetic cannabinoid developed by Bristol-Myers Squibb. It is characterized as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2). Chemically, it is an indole-3-carboxamide derivative.
Pharmacodynamics: Receptor Binding Affinity
The primary pharmacodynamic information available for this compound pertains to its binding affinity for cannabinoid receptors. This data is crucial for understanding its potential therapeutic effects and selectivity.
Table 1: Cannabinoid Receptor Binding Affinities of this compound
| Receptor | Ki (nM) |
| CB1 | 245 |
| CB2 | 11 |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
The data indicates that this compound has a 22-fold higher affinity for the CB2 receptor compared to the CB1 receptor. This selectivity for CB2 is a significant characteristic, as CB2 receptor agonists are of interest for their potential therapeutic effects in inflammatory and neuropathic pain, neurodegenerative diseases, and other conditions, without the psychoactive effects associated with CB1 receptor activation.
Signaling Pathways
Due to the lack of specific studies on this compound, the precise signaling pathways it modulates have not been detailed in publicly available literature. However, as a CB2 receptor agonist, it is hypothesized to activate canonical G-protein coupled receptor (GPCR) signaling cascades. A generalized representation of this pathway is provided below.
Caption: Hypothetical CB2 receptor signaling pathway for a cannabinoid agonist.
Pharmacokinetics: A Data Gap
There is no publicly available data on the pharmacokinetics of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been reported in the scientific literature. This information would be critical for any potential drug development and includes:
-
Absorption: Bioavailability via different routes of administration.
-
Distribution: Volume of distribution, plasma protein binding, and tissue penetration.
-
Metabolism: Metabolic pathways, key enzymes involved (e.g., cytochrome P450 isoenzymes), and the formation of active or inactive metabolites.
-
Excretion: Elimination half-life, clearance rate, and routes of excretion (e.g., renal, fecal).
Experimental Protocols
Detailed experimental protocols for the studies that determined the binding affinities of this compound are not available in the public domain. To provide context for the audience, a general methodology for such an experiment is described below.
Hypothetical Experimental Workflow for Cannabinoid Receptor Binding Assay
MN-25: A Technical Guide to Solubility and In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of MN-25 (UR-12), a synthetic cannabinoid. It includes quantitative solubility data in various common laboratory solvents, a detailed experimental protocol for solubility determination, and visual representations of a representative signaling pathway and an experimental workflow for in vitro analysis.
Introduction to this compound
This compound, also known as UR-12, is a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor (CB2).[1] It displays moderate affinity for CB2 receptors and significantly lower affinity for the psychoactive CB1 receptors.[1] As a research chemical, understanding its solubility is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and efficacy in biological systems. The following table summarizes the known solubility of this compound in several common laboratory solvents.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL |
| N,N-Dimethylformamide (DMF) | 30 mg/mL |
| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:5) | 0.16 mg/mL |
| Ethanol | 10 mg/mL |
Data sourced from Cayman Chemical.[2]
Experimental Protocol for Solubility Determination
While the exact protocol used to generate the data in Table 1 is not publicly available, a standardized and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . The following is a detailed, representative protocol that can be employed to determine the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid form)
-
Selected solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a predetermined period (typically 24-48 hours) to ensure that the solution is fully saturated.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw a precise aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
The results are typically expressed in mg/mL or mol/L.
-
Visualizing Molecular Interactions and Experimental Processes
To further aid researchers, the following diagrams illustrate a representative signaling pathway for cannabinoid receptor agonists and a general workflow for in vitro analysis.
Caption: General signaling pathway for a cannabinoid receptor agonist like this compound.
Caption: Representative workflow for an in vitro functional assay of this compound.
References
In Vivo Effects of MN-25 Administration: A Review of Publicly Available Data
MN-25 (UR-12) is characterized as a synthetic cannabinoid that functions as a reasonably selective agonist for the peripheral cannabinoid receptor, CB2.[1] It exhibits a moderate affinity for CB2 receptors, with a reported Ki of 11 nM.[1] In contrast, its affinity for the psychoactive CB1 receptors is significantly lower, with a Ki of 245 nM, indicating a 22-fold lower affinity compared to CB2 receptors.[1]
The chemical name for this compound is N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide.[1] It is structurally related to other indole-3-carboxamide synthetic cannabinoids.[1]
While the basic pharmacological profile of this compound in terms of receptor binding has been established, the subsequent and crucial in vivo investigations that would detail its effects within a living organism are not described in the accessible scientific literature. Such studies are essential for understanding the therapeutic potential and safety profile of any new chemical entity.
Typically, a comprehensive in vivo evaluation would involve a series of experiments to determine the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the biochemical and physiological effects of the drug on the body). These studies would provide quantitative data on efficacy in various disease models, potential side effects, and the effective dose range. Furthermore, detailed experimental protocols from these studies would be necessary to ensure reproducibility and to allow other researchers to build upon the findings.
The signaling pathways activated by this compound upon binding to the CB2 receptor would also be a critical area of investigation in preclinical in vivo studies. Understanding these pathways is key to elucidating the mechanism of action and predicting the compound's therapeutic and potential adverse effects.
Without access to primary research articles or company-internal reports detailing these in vivo experiments, any attempt to create a technical guide would be purely speculative and would not meet the rigorous standards of scientific and professional documentation.
Researchers, scientists, and drug development professionals interested in the in vivo effects of this compound are encouraged to monitor scientific publications and patent literature for any future disclosures of preclinical data related to this compound. At present, the information required to fulfill the request for a detailed technical guide remains unavailable in the public domain.
References
MN-25: A Review of its Preclinical Safety Profile and Toxicological Data
Disclaimer: Publicly available, in-depth preclinical safety and toxicology data for the synthetic cannabinoid MN-25 (also known as UR-12) is limited. This guide provides a summary of the available pharmacological information for this compound and discusses the general toxicological profile of the broader class of indole-3-carboxamide synthetic cannabinoids. The experimental protocols and signaling pathways described are generalized examples and not specific to studies conducted on this compound, unless otherwise noted.
Introduction to this compound
This compound is a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2). It belongs to the indole-3-carboxamide class of compounds. The primary pharmacological interest in selective CB2 agonists lies in their potential to elicit therapeutic effects, such as anti-inflammatory and analgesic responses, without the psychoactive effects associated with the activation of the cannabinoid receptor 1 (CB1).
Pharmacological Profile
The known pharmacological data for this compound is primarily its receptor binding affinity. This information is crucial for understanding its potential therapeutic and off-target effects.
| Parameter | Value | Receptor |
| Ki | 245 nM | CB1 |
| Ki | 11 nM | CB2 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Toxicological Profile of Indole-3-Carboxamide Synthetic Cannabinoids
Due to the lack of specific toxicology data for this compound, this section provides a general overview of the toxicological concerns associated with the indole-3-carboxamide class of synthetic cannabinoids. It is important to note that the toxicity of individual compounds can vary significantly.
General Toxicological Concerns:
-
Cardiovascular Effects: Tachycardia, hypertension, and in severe cases, myocardial infarction have been reported with the use of some synthetic cannabinoids.
-
Neurological Effects: Seizures, convulsions, and loss of consciousness are among the most severe neurological effects observed. Other effects include agitation, confusion, and hallucinations.
-
Psychiatric Effects: Anxiety, paranoia, and psychosis have been associated with the use of synthetic cannabinoids.
-
Renal Toxicity: Acute kidney injury has been reported in some cases of synthetic cannabinoid intoxication.
General Experimental Protocols in Preclinical Toxicology
A comprehensive preclinical safety evaluation of a compound like this compound would involve a battery of in vitro and in vivo studies to characterize its potential toxicity. The following are generalized protocols for key experiments.
Acute Toxicity Studies
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
Methodology:
-
Species: Typically conducted in two rodent species (e.g., rats and mice).
-
Administration: The test substance is administered via the intended clinical route and at least one parenteral route. A range of single doses are administered to different groups of animals.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Collection: Body weight, food and water consumption, and clinical signs of toxicity are recorded. A full necropsy is performed on all animals.
Repeat-Dose Toxicity Studies
Objective: To characterize the toxicological profile following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Species: One rodent and one non-rodent species are typically used.
-
Administration: The test substance is administered daily for a specified duration (e.g., 28 or 90 days) at three or more dose levels.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are performed.
-
Terminal Procedures: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
Genotoxicity Assays
Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.
Methodology:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
System: Multiple strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: The bacteria are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted to assess mutagenicity.
-
-
In Vitro Micronucleus Assay:
-
System: Mammalian cell lines (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Procedure: Cells are treated with the test compound, and after an appropriate incubation period, the cells are harvested and scored for the presence of micronuclei, which are indicative of chromosomal damage.
-
-
In Vivo Micronucleus Assay:
-
System: Rodents (typically mice or rats).
-
Procedure: The animals are treated with the test compound, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes.
-
Signaling Pathways and Experimental Workflows
General CB2 Receptor Signaling Pathway
The following diagram illustrates a generalized signaling pathway for a CB2 receptor agonist like this compound. Activation of the Gi/o-coupled CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels and MAP kinase pathways.
Storing and Handling MN-25 Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and protocols for the safe handling, storage, and experimental use of MN-25 powder, a potent synthetic cannabinoid. The information is intended for qualified researchers and laboratory personnel.
Introduction to this compound
This compound, also known as UR-12, is a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2), with lower affinity for the central cannabinoid receptor 1 (CB1).[1] Its chemical and pharmacological properties make it a valuable tool in cannabinoid research.
Physicochemical and Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide | [2] |
| CAS Number | 501926-82-5 | [2] |
| Molecular Formula | C₂₆H₃₇N₃O₃ | [2] |
| Formula Weight | 439.6 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
| λmax | 217, 291 nm | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
Table 3: Pharmacological Data for this compound
| Parameter | Value | Receptor | Reference |
| Ki | 245 nM | CB1 | [1][3] |
| Ki | 11 nM | CB2 | [1][3] |
| IC₅₀ (TNF-α release) | 33 μM | - | [3] |
Storage and Stability
Proper storage of this compound powder is crucial to maintain its integrity and potency.
-
Long-term Storage: For long-term storage, this compound should be stored at -20°C.[2][4] Under these conditions, it is stable for at least five years.[2]
-
Short-term Storage: For short-term storage (days to weeks), the compound can be kept at 0-4°C in a dry, dark environment.[4]
-
Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs procedures.[4]
-
Light and Moisture: Protect from light and moisture to prevent degradation.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE): A comprehensive hazard assessment should be conducted to determine the specific PPE required for any procedure.[2] The minimum recommended PPE includes:
-
Gloves: Nitrile gloves are recommended to protect against dermal exposure.[2]
-
Lab Coat: A disposable gown or lab coat should be worn to protect clothing and skin from contamination.[2]
-
Eye Protection: Safety goggles or a face shield are necessary to protect the eyes from splashes or airborne particles.
-
Respiratory Protection: For procedures with a high risk of aerosolization, a properly fitted respirator (e.g., N95) should be considered.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Avoid eating, drinking, or smoking in areas where the compound is handled.
Signaling Pathways of this compound
As a cannabinoid receptor agonist, this compound primarily exerts its effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, which is primarily coupled to Gi/o proteins, leads to a cascade of intracellular events.[2][4][5][6]
CB2 Receptor Signaling Pathway
The CB2 receptor, also coupled to Gi/o proteins, modulates immune cell function and inflammatory responses.
Experimental Protocols
The following are example protocols for the preparation of this compound solutions and for conducting in vitro assays. These should be adapted as necessary for specific experimental requirements.
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the required mass of this compound powder to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution (Formula Weight = 439.6 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 439.6 g/mol * (1000 mg / 1 g) = 4.396 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. This should be done in a chemical fume hood.
-
Dissolution: Add the appropriate volume of solvent (e.g., 1 mL of DMSO for a 10 mM solution) to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
In Vitro Cannabinoid Receptor Activation Assay
Objective: To determine the agonist activity of this compound at CB1 or CB2 receptors using a cell-based reporter assay.
Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays
Introduction
The term "MN-25 protocol" does not correspond to a standardized, universally recognized protocol in the field of in vitro cell culture. It is likely a specific laboratory's internal designation or a potential amalgamation of terms. Based on common abbreviations and related research areas, this document provides detailed application notes and protocols for two plausible interpretations of the user's request: the in vitro Micronucleus (MN) Assay , a cornerstone of genotoxicity testing, and the culture of the SCC-25 cell line , a widely used human squamous cell carcinoma line. Additionally, this document details the signaling pathways associated with Manganese (Mn) , given the potential relevance of "MN" to this element.
These protocols are intended for researchers, scientists, and drug development professionals.
Section 1: The In Vitro Micronucleus (MN) Assay
The in vitro micronucleus (MN) assay is a critical tool for assessing the genotoxic potential of chemical, physical, and biological agents.[1][2][3] It detects the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.[3] The formation of micronuclei is an indicator of chromosomal damage (clastogenicity) or aneuploidy.[1]
Application Notes
The assay can be performed on a variety of cell types, including established cell lines and primary human lymphocytes.[1][2] The use of cytochalasin B, a cytokinesis inhibitor, is common to create binucleated cells, which allows for the specific identification of cells that have undergone one cell division after treatment.[1][3] This method, known as the Cytokinesis-Block Micronucleus (CBMN) assay, helps to avoid confounding results from cytotoxicity and cytostasis.[1]
Experimental Protocol: Cytokinesis-Block Micronucleus (CBMN) Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and test substances.
1. Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., TK6, HepG2, CHO) in appropriate complete medium under standard conditions (37°C, 5% CO₂).[4]
-
Seed the cells in T-25 flasks or multi-well plates at a density that will allow for exponential growth during the treatment and recovery period.[5][6] For example, seed 7-8 x 10⁵ cells in 9 ml of medium in a T-25 flask.[5]
2. Treatment with Test Compound:
-
Prepare a range of concentrations of the test substance. It is recommended to perform a preliminary cytotoxicity assay to determine the appropriate concentration range.
-
Add 1 ml of the test compound at the desired concentrations to the cell cultures.[5] A vehicle control (the solvent used to dissolve the test compound) and a positive control (a known genotoxic agent like Mitomycin C) should be included.[4]
-
Incubate the cells with the test compound for a defined period, typically 3-24 hours.[5][7]
3. Removal of Test Compound and Addition of Cytochalasin B:
-
After the treatment period, wash the cells with sterile phosphate-buffered saline (PBS) to remove the test compound.
-
Add fresh, pre-warmed complete medium containing cytochalasin B at a final concentration of 3-6 µg/mL.[4][5]
-
Incubate the cells for a period equivalent to 1.5 to 2 normal cell cycle lengths to allow for the formation of binucleated cells.[5]
4. Cell Harvesting and Slide Preparation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[5]
-
Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fix the cells using a freshly prepared fixative solution (e.g., methanol:acetic acid, 3:1).
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
5. Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or acridine (B1665455) orange.[8]
-
Score the slides under a microscope. Count the number of micronuclei in at least 1000 binucleated cells per treatment group.[8]
-
Calculate the frequency of micronucleated binucleated cells (%MN/BN).[4]
Data Presentation
The quantitative data from the in vitro MN assay should be summarized in a table for clear comparison.
| Treatment Group | Concentration | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Binucleated Cells |
| Vehicle Control | - | 1000 | 15 | 1.5 |
| Test Compound | X µM | 1000 | 30 | 3.0 |
| Test Compound | Y µM | 1000 | 65 | 6.5 |
| Positive Control | Z µM | 1000 | 120 | 12.0 |
Experimental Workflow Diagram
Caption: Workflow of the Cytokinesis-Block Micronucleus (CBMN) Assay.
Section 2: SCC-25 Cell Line Culture Protocol
The SCC-25 cell line is an epithelial-like cell line derived from a human tongue squamous cell carcinoma. It is widely used in cancer research and toxicology studies.
Application Notes
SCC-25 cells grow as an adherent monolayer.[9] It is important to maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10] The recommended medium is a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium supplemented with hydrocortisone (B1673445) and fetal bovine serum.
Experimental Protocol: Culturing SCC-25 Cells
1. Media Preparation:
-
Complete Growth Medium: Prepare a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium.
-
Supplement the medium with the following:
-
1.2 g/L sodium bicarbonate
-
2 mM L-glutamine
-
400 ng/mL hydrocortisone
-
10% Fetal Bovine Serum (FBS)
-
-
Sterile filter the complete medium.
2. Thawing of Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.[10]
-
Decontaminate the outside of the vial with 70% ethanol.[10]
-
Transfer the cell suspension to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.[11]
-
Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[12]
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 culture flask.
-
Incubate at 37°C with 5% CO₂.
3. Subculturing (Passaging):
-
SCC-25 cells should be passaged when they reach 70-90% confluency.[11]
-
Aspirate the old medium from the flask.
-
Briefly rinse the cell layer with sterile PBS (without calcium and magnesium) to remove any residual serum.
-
Add 2.0 to 3.0 mL of pre-warmed Trypsin-EDTA solution to a T-75 flask and incubate at 37°C for 5-15 minutes, or until the cells detach.
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture flasks. A split ratio of 1:3 to 1:6 is typically recommended.
-
Incubate the new cultures at 37°C with 5% CO₂. Renew the medium every 2 to 3 days.
Data Presentation
| Parameter | Specification |
| Cell Line | SCC-25 |
| Origin | Human Tongue Squamous Cell Carcinoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Complete Medium | 1:1 DMEM/Ham's F12, 10% FBS, 400 ng/mL hydrocortisone, 2 mM L-glutamine |
| Subculture Ratio | 1:3 to 1:6 |
| Medium Renewal | Every 2-3 days |
| Incubation | 37°C, 5% CO₂ |
Section 3: Signaling Pathways in Manganese (Mn)-Induced Neurotoxicity
Manganese (Mn) is an essential trace element, but overexposure can lead to neurotoxicity, manifesting in a Parkinson's-like syndrome known as manganism.[13] Mn can disrupt several key signaling pathways within neuronal cells.[14][15][16][17]
Application Notes
Understanding the signaling pathways affected by manganese is crucial for developing therapeutic strategies for manganese-induced neurotoxicity. Key pathways involved include the insulin (B600854)/IGF signaling pathway, neuroinflammatory pathways, and autophagy.[14][15][16]
Signaling Pathways
-
Insulin/IGF Signaling Pathway: Manganese can mimic the effects of insulin and activate the insulin/IGF signaling pathway.[14][15] This can lead to the activation of downstream effectors such as PI3K/Akt and MAPK.[14][15] While this pathway can have protective effects by reducing apoptosis, its dysregulation by manganese contributes to neurotoxicity.[14][16]
-
Neuroinflammatory Pathways: Manganese exposure can trigger neuroinflammation by activating several signaling pathways:
-
NF-κB Pathway: Manganese can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[15][16]
-
NLRP3 Inflammasome: Manganese can activate the NLRP3 inflammasome, resulting in the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[15]
-
cGAS-STING Pathway: This pathway, involved in sensing cytosolic DNA, can be activated by manganese, further contributing to the inflammatory response.[15][16]
-
JAK/STAT Pathway: Manganese can also activate the JAK/STAT pathway, which is involved in cytokine signaling and inflammation.[15][16]
-
-
Autophagy: Autophagy is a cellular process for degrading and recycling cellular components. Manganese has a bidirectional effect on autophagy.[16] Dysregulation of autophagy by manganese can lead to the accumulation of damaged organelles and proteins, contributing to neuronal cell death.[14][15]
Signaling Pathway Diagram
Caption: Key signaling pathways involved in manganese-induced neurotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. books.rsc.org [books.rsc.org]
- 3. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. A new mouse esophageal cancer cell line (mEC25)‐derived pre‐clinical syngeneic tumor model for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. editxor.com [editxor.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Use of MN-25, a Selective Cannabinoid Receptor 2 (CB2) Agonist, in Animal Models of Inflammation
Disclaimer: There is currently no publicly available scientific literature detailing the specific use of MN-25 in animal models of inflammation. The following application notes and protocols are based on preclinical studies of other selective cannabinoid receptor 2 (CB2) agonists and are provided as a representative guide for researchers, scientists, and drug development professionals. The experimental parameters outlined below should be optimized for this compound.
Introduction
This compound is a synthetic cannabinoid that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[1][2][3][4] This makes selective CB2 agonists like this compound promising therapeutic candidates for a variety of inflammatory conditions. These application notes provide an overview of potential applications and detailed protocols for evaluating the anti-inflammatory efficacy of this compound in common preclinical animal models of inflammation.
Potential Applications in Animal Models
Based on the known function of the CB2 receptor and studies with other selective CB2 agonists, this compound is a candidate for investigation in a range of animal models of inflammatory diseases, including but not limited to:
-
Rheumatoid Arthritis: Collagen-induced arthritis (CIA) in mice is a widely used model to study the pathogenesis of rheumatoid arthritis and to evaluate novel therapeutic agents.[5]
-
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) in mice is the most commonly used animal model for human multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
-
Inflammatory Bowel Disease: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a model for inflammatory bowel disease, causing acute or chronic inflammation of the colon.
-
Acute Inflammation: Carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation are common models to study acute inflammatory responses and the efficacy of anti-inflammatory compounds.
Data Presentation: Efficacy of Selective CB2 Agonists in Animal Models of Inflammation
The following table summarizes representative quantitative data from studies using selective CB2 agonists in various animal models of inflammation. This data can serve as a benchmark for designing experiments with this compound.
| Animal Model | Selective CB2 Agonist | Dosage and Route | Key Inflammatory Markers | Observed Effects | Reference |
| Collagen-Induced Arthritis (CIA) Mice | 4-quinolone-3-carboxamides CB2 agonist (4Q3C) | Not Specified | Severity of arthritis, histopathological findings, bone erosion, RANKL/OPG ratio, TNF-α, IL-1β, COX-2, iNOS | Significantly reduced severity of arthritis, decreased histopathological findings, and markedly reduced bone erosion. Prevented an increase in the RANKL/OPG ratio and inhibited the formation of osteoclasts. Lowered expression of pro-inflammatory markers. | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | GW-405833 | Not Specified | Clinical manifestations of EAE, locomotor activity, serum levels of TNF-α and IL-1β | Significantly milder clinical manifestations of EAE and improved locomotor activity. Reversed serum levels of TNF-α and IL-1β to their normal levels. | [6] |
| LPS-Induced Inflammation in Human PBMCs | JT11 | In vitro | LPS-induced ERK1/2 and NF-kB-p65 phosphorylation, TNF-α, IL-1β, IL-6, and IL-8 release | Reduced LPS-induced phosphorylation of ERK1/2 and NF-kB-p65 and the release of pro-inflammatory cytokines. | [1][4] |
| TPA-Induced Ear Edema in Mice | OADP (Oleanolic acid derivative) | Topical | Ear edema | Reduction in ear edema. | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or calipers
-
Male Wistar rats or Swiss albino mice
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at desired doses.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of a compound on systemic inflammation and cytokine production.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatize mice for at least one week.
-
Administer this compound or vehicle (i.p. or p.o.) at desired doses.
-
After 30-60 minutes, inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
At a predetermined time point (e.g., 2 or 4 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Prepare serum and store at -80°C until analysis.
-
Measure the serum concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the CB2 receptor leading to anti-inflammatory effects.
Caption: A generalized experimental workflow for evaluating the in vivo anti-inflammatory activity of this compound.
References
- 1. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Influence of the Synthetic Cannabinoid Agonist on Normal and Inflamed Cartilage: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mouse Studies
Disclaimer: The following information is intended for research purposes only. "MN-25" is an ambiguous term and could refer to different chemical compounds. This document provides information on three potential interpretations: the synthetic cannabinoid this compound (UR-12), the essential element Manganese (Mn), and the NAD+ precursor Nicotinamide (B372718) Mononucleotide (NMN). Researchers should verify the specific compound of interest before designing or conducting any experiments. All animal studies must be performed in compliance with applicable regulations and with approval from an Institutional Animal Care and Use Committee (IACUC).
Section 1: this compound (UR-12)
Introduction: this compound (also known as UR-12) is a synthetic cannabinoid compound. Publicly available data on its use in mouse studies, including specific dosages and detailed protocols, is limited. The information provided here is based on the chemical's classification and general knowledge of cannabinoid research.
Dosage and Administration
Due to a lack of specific studies, providing a precise dosage table for this compound (UR-12) in mice is not possible. Researchers should conduct dose-finding studies to determine appropriate concentrations.
General Considerations for Cannabinoid Agonists in Mice:
| Administration Route | Typical Volume | Needle Size | Notes |
| Intravenous (IV) | < 0.2 mL | 27-30 G | Provides rapid onset of action. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Common route for systemic administration. |
| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 G | Slower absorption compared to IP or IV. |
| Oral Gavage (PO) | < 10 mL/kg | 20-22 G (ball-tipped) | Requires proper technique to avoid injury.[1] |
Experimental Protocols
Vehicle Preparation: Synthetic cannabinoids are often lipophilic and require a vehicle for solubilization. A common vehicle is a mixture of ethanol, Kolliphor® EL (formerly Cremophor® EL), and saline. A typical ratio is 1:1:18 (Ethanol:Kolliphor® EL:Saline).
Protocol for Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate to ensure no fluid is withdrawn, then inject the solution.
-
Monitoring: Observe the animal for any adverse reactions post-injection.
Signaling Pathway
Synthetic cannabinoids primarily act on the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system.
Section 2: Manganese (Mn)
Introduction: Manganese (Mn) is an essential trace element, but exposure to high levels can lead to neurotoxicity. Mouse models are frequently used to study the mechanisms of manganese-induced neurological disorders.
Dosage and Administration
Dosages of manganese in mouse studies vary depending on the research question, with higher doses often used to model toxicity.
Table of Manganese Dosages in Mouse Studies:
| Compound | Dose | Administration Route | Study Focus | Reference |
| Manganese (II) chloride (MnCl₂) | 10 mg/kg/day | Intraperitoneal (IP) | Neurotoxicity | [2] |
| Manganese (II) chloride (MnCl₂) | 100 mg/kg | Oral Gavage | Neuroinflammation | [3] |
| Manganese in drinking water | 0.4 g/L | Drinking Water | Behavioral Alterations | [4] |
| Manganese (II) chloride tetrahydrate | 2, 4, 8, or 16 mg/kg/day | Subcutaneous (SC) | Developmental Toxicity | [5] |
| Manganese (II) chloride | 4 mg/kg | Intraperitoneal (IP) | Hepatic Oxidative Stress | [6] |
Experimental Protocols
Protocol for Chronic Manganese Exposure via Drinking Water:
-
Solution Preparation: Dissolve the desired amount of manganese salt (e.g., MnCl₂) in drinking water. Ensure the solution is fresh and replaced regularly.
-
Animal Housing: House mice with free access to the manganese-containing water.
-
Monitoring: Monitor water consumption and the general health of the animals daily. Body weight should be recorded weekly.
-
Duration: The exposure can last for several weeks to months, depending on the experimental design.[7]
-
Endpoint Analysis: At the end of the study, tissues can be collected for analysis of manganese levels, and behavioral tests can be performed.
Workflow for Assessing Manganese-Induced Neurotoxicity:
Signaling Pathways in Manganese Neurotoxicity
Manganese neurotoxicity involves multiple signaling pathways, including those related to oxidative stress, inflammation, and apoptosis.[8][9]
Section 3: Nicotinamide Mononucleotide (NMN)
Introduction: Nicotinamide Mononucleotide (NMN) is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. NMN is widely studied for its potential anti-aging and health-enhancing effects.
Dosage and Administration
NMN has been administered to mice through various routes and at a range of doses in long-term studies.
Table of Nicotinamide Mononucleotide (NMN) Dosages in Mouse Studies:
| Dose | Administration Route | Study Duration | Study Focus | Reference |
| 100 mg/kg/day | Drinking Water | 12 months | Age-associated physiological decline | [10] |
| 300 mg/kg/day | Drinking Water | 12 months | Age-associated physiological decline | [10] |
| 300 mg/kg | Oral Gavage | Acute | NAD+ biosynthesis | [10] |
| 300 mg/kg | Oral Gavage (every other day) | 6 months | Colon function in aging | [11] |
| 600 mg/kg | Oral Gavage | Acute | NAD+ metabolism | [12] |
Experimental Protocols
Protocol for Long-Term NMN Administration in Drinking Water:
-
NMN Solution: Dissolve NMN in the drinking water at the desired concentration (e.g., 100 or 300 mg/kg/day). NMN is stable in water at room temperature for 7-10 days.[10]
-
Animal Housing: Provide the NMN-containing water ad libitum.
-
Monitoring: Regularly measure water intake to ensure proper dosing. Monitor body weight and overall health.
-
Data Collection: At specified time points, various physiological and metabolic parameters can be assessed, including glucose tolerance, insulin (B600854) sensitivity, and physical activity.[10]
-
Tissue Analysis: At the end of the study, tissues can be harvested to measure NAD+ levels and for gene expression analysis.[10]
NMN and NAD+ Biosynthesis Signaling Pathway
NMN is a key intermediate in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammals.
References
- 1. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Behavioral Alterations in Mice Exposed to Manganese via Drinking Water: Effects of Sex and a Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hydratechnm.org [hydratechnm.org]
- 6. mdpi.com [mdpi.com]
- 7. Brain deposition and neurotoxicity of manganese in adult mice exposed via the drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathways Involved in Manganese-Induced Neurotoxicity [mdpi.com]
- 10. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Nicotinamide mononucleotide supplementation prolongs the lifespan of prematurely aged mice and protects colon function in ageing mice - Food & Function (RSC Publishing) DOI:10.1039/D3FO05221D [pubs.rsc.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Dissolution of MN-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of MN-25 (UR-12), a synthetic cannabinoid, for experimental use. The information is intended to guide researchers in preparing solutions for in vitro and in vivo studies.
Compound Information
This compound , also known as UR-12 , is a synthetic cannabinoid that acts as a reasonably selective agonist of peripheral cannabinoid receptors.[1] It exhibits moderate affinity for CB2 receptors and lower affinity for the psychoactive CB1 receptors.[1]
| Identifier | Value |
| Formal Name | 7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide |
| CAS Number | 501926-82-5 |
| Molecular Formula | C₂₆H₃₇N₃O₃[2] |
| Formula Weight | 439.6 g/mol [2] |
| Purity | ≥95% |
| Formulation | A crystalline solid[2] |
Solubility Data
The solubility of this compound has been determined in various organic solvents and aqueous solutions. The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and compatibility with the biological system under investigation.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[2] |
| Ethanol | 10 mg/mL[2] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2] |
Note: For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent such as DMSO or DMF and then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Experimental Protocols
Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C for long-term storage.
Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a working solution by diluting the stock solution in a physiological buffer.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2, or other appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mg/mL stock (22.75 mM), a serial dilution is recommended.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level for your specific cell line or assay (typically <0.5%).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for dissolving this compound for experimental use.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for Western Blot Analysis Following MN-25 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-25 is a synthetic cannabinoid that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed on immune cells and is implicated in various physiological and pathological processes, including inflammation and pain modulation. Understanding the molecular mechanisms underlying the effects of this compound is crucial for its potential therapeutic development. Western blot analysis is a powerful technique to investigate changes in protein expression and signaling pathways within cells upon treatment with compounds like this compound.[2][3]
This document provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on cellular protein levels. It includes a plausible signaling pathway affected by CB2 receptor activation, experimental workflows, and comprehensive protocols for cell treatment, protein extraction, and immunoblotting.
Plausible Signaling Pathway Modulated by this compound
Activation of the G-protein coupled CB2 receptor by an agonist like this compound can trigger various downstream signaling cascades. One of the well-established pathways involves the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK). This pathway plays a critical role in cell proliferation, differentiation, and survival.[4]
Experimental Workflow
The overall workflow for Western blot analysis after this compound treatment involves several key stages, from initial cell culture to final data interpretation.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate an appropriate number of cells (e.g., Jurkat, RAW 264.7) in culture dishes and allow them to adhere or reach the desired confluency.
-
Starvation (Optional): For signaling pathway studies, it is often beneficial to serum-starve the cells for 4-6 hours prior to treatment to reduce basal pathway activation.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in serum-free media to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration).
-
Harvesting: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
Protein Lysate Preparation
-
Lysis Buffer: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[5]
-
Cell Lysis: Add the lysis buffer to the cell culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.
Protein Quantification
-
Assay Selection: Use a standard protein quantification assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, to determine the protein concentration of each lysate.[5]
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
Antibody Incubation and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-ERK, mouse anti-total-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[5]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present hypothetical quantitative data from a Western blot analysis of cells treated with this compound. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The ratio of phosphorylated protein to total protein is then calculated to assess pathway activation.
Table 1: Dose-Dependent Effect of this compound on ERK Phosphorylation (30-minute treatment)
| This compound Concentration (nM) | Normalized p-ERK Intensity | Normalized Total ERK Intensity | p-ERK / Total ERK Ratio | Fold Change (vs. Control) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.0 |
| 10 | 1.85 | 1.02 | 1.81 | 1.8 |
| 50 | 3.20 | 0.98 | 3.27 | 3.3 |
| 100 | 4.50 | 1.01 | 4.46 | 4.5 |
Table 2: Time-Course of this compound (50 nM) on ERK Phosphorylation
| Treatment Time (minutes) | Normalized p-ERK Intensity | Normalized Total ERK Intensity | p-ERK / Total ERK Ratio | Fold Change (vs. 0 min) |
| 0 | 1.00 | 1.00 | 1.00 | 1.0 |
| 15 | 2.50 | 0.99 | 2.53 | 2.5 |
| 30 | 3.25 | 1.01 | 3.22 | 3.2 |
| 60 | 1.50 | 0.98 | 1.53 | 1.5 |
Data Analysis and Interpretation
-
Densitometry: Use image analysis software to measure the intensity of the protein bands.[6]
-
Background Subtraction: Subtract the local background from the intensity of each band.[6]
-
Normalization: To account for loading variations, normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or total protein stain).[3] For phosphorylation studies, it is crucial to normalize the phosphorylated protein signal to the total protein signal.
-
Relative Quantification: Express the results as a fold change relative to the control (untreated or vehicle-treated) sample.
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inactive antibody, insufficient protein loaded, inefficient transfer. | Check antibody specifications, increase protein load, verify transfer efficiency with Ponceau S stain. |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time, optimize antibody dilution, increase wash duration and volume. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure fresh protease inhibitors in lysis buffer. |
| Uneven Bands | Uneven gel polymerization, air bubbles during transfer. | Ensure proper gel casting, carefully remove bubbles during transfer setup. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Measuring the Efficacy of MN-25 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for evaluating the analgesic efficacy of a novel compound, MN-25, in various established preclinical pain models. The methodologies described herein are designed to assess the potential of this compound in treating acute thermal pain, inflammatory pain, and chronic neuropathic pain. The protocols are intended to serve as a guide for researchers in pharmacology, neuroscience, and drug development to consistently and accurately characterize the analgesic profile of new chemical entities.
Acute Thermal Pain Models
Acute thermal pain models are fundamental in screening for centrally-acting analgesics.[1][2] These tests measure the response latency of an animal to a noxious heat stimulus. An increase in latency following drug administration indicates an analgesic effect.
Hot Plate Test
The hot plate test is a classic method for assessing the efficacy of centrally acting analgesics, such as opioids, against thermally induced pain.[2][3] The test measures the time it takes for an animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.[2][3]
-
Objective: To evaluate the central analgesic activity of this compound in response to a thermal stimulus.
-
Apparatus: Hot plate apparatus with adjustable temperature control (set to 55 ± 0.5°C), transparent restraining cylinder.
-
Animals: Male Swiss Webster mice (20-25 g).
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate (maintained at 55°C) within the restraining cylinder and start a stopwatch. Record the latency to the first sign of nociception (licking of a hind paw or jumping). A cut-off time of 30-40 seconds is imposed to prevent tissue damage.[4]
-
Grouping and Administration: Randomly assign mice to groups (n=8-10 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg), and a positive control like Morphine (10 mg/kg). Administer compounds via the desired route (e.g., intraperitoneally, orally).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency as described in step 2.
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are typically analyzed using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control.
Tail-Flick Test
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.[5] It is particularly sensitive to opioid analgesics and is useful for differentiating between spinal and supraspinal mechanisms of action.[5]
-
Objective: To assess the spinal analgesic effect of this compound against acute thermal pain.
-
Apparatus: Tail-flick apparatus with a radiant heat source.
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Acclimation and Restraint: Acclimate rats to the testing environment. Gently restrain the rat in the apparatus, allowing the tail to be exposed.
-
Baseline Latency: Apply the radiant heat source to a specific point on the ventral surface of the tail (e.g., 4-5 cm from the tip). The apparatus automatically records the time taken for the rat to flick its tail away from the heat.[6] Perform 2-3 baseline measurements, with at least 5 minutes between each. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue injury.
-
Grouping and Administration: Group and administer compounds as described for the hot plate test.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Calculate % MPE as for the hot plate test. Analyze data using a two-way ANOVA to identify significant effects of treatment, time, and their interaction.
Data Presentation: Acute Thermal Pain Models
| Treatment Group | Dose (mg/kg) | Peak Latency (sec) ± SEM (Hot Plate) | Peak % MPE ± SEM (Hot Plate) | Peak Latency (sec) ± SEM (Tail-Flick) | Peak % MPE ± SEM (Tail-Flick) |
| Vehicle | - | 10.2 ± 0.8 | 5.1 ± 2.1 | 3.1 ± 0.3 | 4.5 ± 1.8 |
| This compound | 1 | 14.5 ± 1.1 | 25.8 ± 4.5 | 4.5 ± 0.4 | 20.1 ± 3.9 |
| This compound | 5 | 22.8 ± 1.5 | 60.2 ± 6.2 | 6.8 ± 0.6 | 55.7 ± 5.1 |
| This compound | 10 | 28.9 ± 1.3 | 88.5 ± 5.9 | 8.9 ± 0.5 | 82.3 ± 4.7 |
| Morphine | 10 | 29.5 ± 0.9 | 92.1 ± 3.8 | 9.2 ± 0.4 | 87.0 ± 3.5 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical. |
Inflammatory and Tonic Pain Model
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain.[7] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[8] The early phase (0-5 minutes) is attributed to the direct activation of nociceptors, while the late phase (15-40 minutes) involves an inflammatory response and central sensitization.[8] This model can distinguish between analgesics acting on acute nociception and those with anti-inflammatory properties.[8]
-
Objective: To evaluate the efficacy of this compound in a model of tonic chemical pain and inflammation.
-
Apparatus: Observation chamber with a mirror to allow an unobstructed view of the paws, stopwatch.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimation: Place the rat in the observation chamber for 30 minutes to acclimate.
-
Grouping and Pre-treatment: Administer Vehicle, this compound (various doses), or a positive control (e.g., Morphine 5 mg/kg or Indomethacin 10 mg/kg) at a set time (e.g., 30 minutes) before the formalin injection.
-
Formalin Injection: Briefly restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of one hind paw.
-
Observation: Immediately return the animal to the chamber and start a timer. Record the total time the animal spends licking, biting, or flinching the injected paw. Observations are typically made in 5-minute blocks for up to 60 minutes.
-
Phases: The total time spent in nociceptive behavior is calculated for the early phase (Phase 1: 0-5 min) and the late phase (Phase 2: 15-40 min).
-
-
Data Analysis: Compare the total time of nociceptive behaviors in each phase for the treatment groups against the vehicle control using a one-way ANOVA followed by Dunnett's test.
Data Presentation: Formalin Test
| Treatment Group | Dose (mg/kg) | Phase 1 Licking Time (sec) ± SEM | Phase 2 Licking Time (sec) ± SEM |
| Vehicle | - | 85.3 ± 7.1 | 155.2 ± 12.8 |
| This compound | 1 | 60.1 ± 6.5 | 110.4 ± 10.1 |
| This compound | 5 | 35.7 ± 4.2 | 65.9 ± 8.3 |
| This compound | 10 | 15.2 ± 2.9 | 25.1 ± 5.5 |
| Morphine | 5 | 18.1 ± 3.3 | 30.4 ± 6.1 |
| Indomethacin | 10 | 80.5 ± 8.0 (NS) | 75.3 ± 9.2*** |
| *p<0.05, ***p<0.001 compared to Vehicle group. NS = Not Significant. Data are hypothetical. |
Neuropathic Pain Model
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain that mimics human conditions like sciatica.[9][10] It involves loosely ligating the sciatic nerve, which leads to the development of persistent mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[9][11]
-
Objective: To assess the efficacy of this compound in alleviating chronic neuropathic pain symptoms.
-
Apparatus: Von Frey filaments (for mechanical allodynia), radiant heat source (for thermal hyperalgesia), surgical tools.
-
Animals: Male Sprague-Dawley rats (200-225 g).
-
Procedure:
-
Surgery: Anesthetize the rat. Expose the common sciatic nerve in one thigh and place four loose ligatures (e.g., 4-0 chromic gut) around it with about 1 mm spacing.[10][11] In sham-operated animals, the nerve is exposed but not ligated.[12]
-
Pain Behavior Development: Allow 7-14 days for the neuropathic pain symptoms to fully develop.
-
Baseline Measurement: Before starting treatment, measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments and paw withdrawal latency (PWL) to thermal stimuli.
-
Grouping and Treatment: Group the CCI-confirmed animals and begin daily administration of Vehicle, this compound (various doses), or a positive control like Gabapentin (e.g., 50 mg/kg).
-
Post-Treatment Measurement: Measure PWT and PWL at regular intervals (e.g., 1, 3, and 5 hours) after drug administration on specific days throughout the treatment period (e.g., days 1, 3, 7, 14).
-
-
Data Analysis: The primary endpoints are the reversal of mechanical allodynia (increase in PWT) and thermal hyperalgesia (increase in PWL). Data are analyzed using a two-way repeated measures ANOVA to compare treatment effects over time.
Data Presentation: CCI Model (Mechanical Allodynia)
| Treatment Group | Dose (mg/kg/day) | Paw Withdrawal Threshold (g) - Day 7, 3h post-dose ± SEM |
| Sham | - | 14.5 ± 0.8 |
| CCI + Vehicle | - | 3.1 ± 0.4 |
| CCI + this compound | 10 | 5.8 ± 0.6 |
| CCI + this compound | 30 | 9.2 ± 0.9 |
| CCI + this compound | 100 | 12.5 ± 1.1 |
| CCI + Gabapentin | 50 | 11.8 ± 1.0*** |
| p<0.05, ***p<0.001 compared to CCI + Vehicle group. Data are hypothetical. |
Visualizations and Pathways
Experimental Workflow
Caption: General workflow for preclinical evaluation of analgesic compounds.
Potential Signaling Pathways for Analgesia
A novel analgesic like this compound may act through various mechanisms. Two common central pathways involved in pain modulation are the opioid and descending monoaminergic systems.
Opioid Signaling Pathway: Activation of opioid receptors (μ, δ, κ) in the central nervous system leads to a cascade of intracellular events that inhibit neuronal excitability and reduce neurotransmitter release, resulting in analgesia.
Caption: Simplified opioid receptor signaling cascade leading to analgesia.
Descending Monoaminergic Pain Pathway: This pathway originates in the brainstem and projects to the spinal cord, where the release of monoamines like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) can inhibit the transmission of pain signals from the periphery to the brain.[13][14] Drugs that enhance the levels of these monoamines in the spinal synapse (e.g., by blocking their reuptake) can produce analgesia, particularly in chronic pain states.[14]
Caption: Descending monoaminergic pathway modulating nociceptive signals.
References
- 1. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Hot plate test [panlab.com]
- 4. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 11. Effects of chronic constriction injury and spared nerve injury, two models of neuropathic pain, on the numbers of neurons and glia in the rostral ventromedial medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. What do monoamines do in pain modulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamines as Drug Targets in Chronic Pain: Focusing on Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis in THP-1 Macrophages Following Exposure to MN-25, a Selective Cannabinoid Receptor 2 Agonist
Audience: Researchers, scientists, and drug development professionals in immunology, inflammation, and oncology.
Introduction
MN-25 is a synthetic cannabinoid that functions as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is a G-protein coupled receptor primarily expressed on cells of the immune system, including macrophages, B cells, and T cells. Its activation is associated with the modulation of inflammatory responses, making it a target of significant interest for therapeutic development in autoimmune diseases, chronic inflammation, and certain cancers. Understanding the downstream genetic changes induced by CB2 activation is crucial for elucidating the mechanism of action of agonists like this compound and for identifying biomarkers of drug activity.
This document provides a comprehensive protocol for analyzing gene expression changes in a human macrophage model (differentiated THP-1 cells) following treatment with this compound. The workflow covers cell culture, this compound exposure, RNA isolation, next-generation sequencing (NGS), bioinformatics analysis, and data validation by quantitative PCR (qPCR).
Experimental Workflow
The overall experimental process is outlined below. It begins with the preparation and treatment of the cell model, followed by RNA extraction, sequencing, and a multi-step data analysis pipeline to identify and validate differentially expressed genes.
Detailed Experimental Protocols
Protocol: THP-1 Cell Culture, Differentiation, and this compound Treatment
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 0.05 mM 2-mercaptoethanol. Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Differentiation: Seed THP-1 cells in 6-well plates at a density of 5 x 10⁵ cells/mL. Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells with PMA for 48 hours. After incubation, macrophages will be adherent.
-
Resting Phase: Carefully aspirate the PMA-containing medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS). Add fresh, serum-free RPMI-1640 medium and let the cells rest for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free RPMI-1640 to the desired final concentration (e.g., 1 µM). Replace the medium in each well with either the this compound treatment medium or a vehicle control medium (containing the same final concentration of DMSO).
-
Exposure: Incubate the cells for the desired time point (e.g., 6 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, aspirate the medium, wash cells once with cold PBS, and proceed immediately to RNA isolation.
Protocol: RNA Isolation and Quality Control
-
Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.
-
Extraction: Transfer the lysate to a microcentrifuge tube and perform RNA extraction according to the TRIzol™ manufacturer's protocol (phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol).
-
Resuspension: Air-dry the RNA pellet and resuspend it in 30 µL of RNase-free water.
-
Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a NanoDrop™ spectrophotometer.
-
Integrity Check: Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) ≥ 8 are recommended for NGS library preparation.
Protocol: RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Use a commercial kit such as the Illumina® Stranded mRNA Prep kit. Start with 1 µg of total RNA per sample. Follow the manufacturer's protocol, which typically includes:
-
mRNA purification using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of indexed sequencing adapters.
-
PCR amplification of the library.
-
-
Library QC: Validate the final library size and concentration using a Bioanalyzer and a Qubit™ fluorometer.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina NovaSeq™ or NextSeq™ platform to generate 50 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.
Protocol: Bioinformatics Data Analysis
The bioinformatics pipeline involves quality control, alignment, quantification, and differential expression analysis.
Data Presentation
Following bioinformatics analysis, quantitative data should be summarized to identify genes significantly affected by this compound treatment. The tables below present hypothetical, yet biologically plausible, results demonstrating the anti-inflammatory effect of this compound on macrophages.
Table 1: Top Differentially Down-Regulated Genes in THP-1 Macrophages after 6-hour this compound Treatment
| Gene Symbol | Description | Log₂ Fold Change | p-value | Adjusted p-value (padj) |
| TNF | Tumor Necrosis Factor | -2.58 | 1.2e-15 | 4.5e-14 |
| IL1B | Interleukin 1 Beta | -2.15 | 3.4e-12 | 8.1e-11 |
| CXCL8 | C-X-C Motif Chemokine 8 | -3.01 | 5.6e-18 | 2.2e-16 |
| CCL2 | C-C Motif Chemokine 2 | -1.98 | 7.8e-10 | 1.5e-08 |
| IL6 | Interleukin 6 | -2.44 | 9.1e-14 | 2.8e-12 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | -1.85 | 4.2e-09 | 6.3e-08 |
| NFKBIA | NFKB Inhibitor Alpha (IκBα) | 1.52 | 6.5e-08 | 8.8e-07 |
Note: A negative Log₂ Fold Change indicates downregulation. NFKBIA, an inhibitor of the pro-inflammatory NF-κB pathway, is shown as up-regulated, consistent with an anti-inflammatory response.
Table 2: qPCR Validation of Selected Differentially Expressed Genes
| Gene Symbol | RNA-Seq Log₂ Fold Change | qPCR Log₂ Fold Change (Mean ± SD) |
| TNF | -2.58 | -2.49 ± 0.18 |
| IL1B | -2.15 | -2.25 ± 0.21 |
| CCL2 | -1.98 | -1.91 ± 0.15 |
| NFKBIA | 1.52 | 1.61 ± 0.12 |
Signaling Pathway Visualization
The gene expression changes observed upon this compound treatment can be attributed to its activation of the CB2 receptor signaling cascade. As a Gi/o-coupled receptor, CB2 activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and transcription factors such as NF-κB.
References
MN-25: A Potent and Selective Tool for Interrogating CB2 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MN-25 is a synthetic, orally active indolopyridone that acts as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1] Its high affinity for CB2 and significantly lower affinity for the psychoactive CB1 receptor make it an invaluable research tool for elucidating the physiological and pathophysiological roles of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and is implicated in modulating inflammation and pain, offering a promising therapeutic target devoid of the psychotropic side effects associated with CB1 receptor activation.[2][3] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro assays to study CB2 receptor function.
Pharmacological Profile of this compound
This compound exhibits a favorable selectivity profile for the human CB2 receptor over the CB1 receptor. The quantitative pharmacological data for this compound (also referred to as CB-25 in some literature) are summarized below.
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Ki) | human CB1 | 245 nM | - | [1] |
| human CB2 | 11 nM | - | [1] | |
| human CB1 | 1578 ± 125 nM | HEK293 | [4] | |
| human CB2 | 2.5 ± 0.3 nM | CHO-K1 | [4] | |
| mouse CB1 | 1890 ± 210 nM | N18TG2 | [4] | |
| mouse CB2 | 3.1 ± 0.4 nM | AtT20 | [4] | |
| Functional Activity (EC50) | human CB2 (cAMP Inhibition) | 8.7 ± 1.1 nM | CHO-K1 | [4] |
| human CB2 (β-Arrestin2 Recruitment) | 45.3 ± 5.2 nM | U2OS | [4] | |
| Functional Activity (IC50) | human TNF-α Release Inhibition | 33 µM | PBMCs | [1] |
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][5] Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and induce the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[5][6]
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the interaction of this compound with the CB2 receptor are provided below.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB2 receptor using a competitive binding assay with a radiolabeled cannabinoid agonist, [³H]CP55,940.
Experimental Workflow:
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human CB2 receptor.[4]
-
[³H]CP55,940 (Radioligand)
-
This compound (Test Compound)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[4]
-
GF/C glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells expressing the human CB2 receptor according to standard laboratory protocols.
-
Incubation: In a 96-well plate, incubate 10-20 µg of cell membrane protein with a fixed concentration of [³H]CP55,940 (typically at its Kd concentration) and a range of concentrations of this compound.[4]
-
Equilibration: Incubate the mixture at 30°C for 90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through GF/C glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]CP55,940 (IC50 value) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase, a key functional readout of CB2 receptor activation through Gi/o coupling.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing human CB2 receptor.[4]
-
This compound (Test Compound)
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit)
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing the human CB2 receptor in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Adenylyl Cyclase Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound. Determine the EC50 value, the concentration of this compound that produces 50% of its maximal inhibitory effect, using non-linear regression.[4]
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated CB2 receptor, providing a measure of a G-protein-independent signaling pathway and receptor desensitization.
Experimental Workflow:
Materials:
-
U2OS cells stably co-expressing the human CB2 receptor and a β-arrestin2 recruitment reporter system (e.g., PathHunter® β-Arrestin assay).[4]
-
This compound (Test Compound)
-
Assay-specific detection reagents
-
Luminometer or other appropriate plate reader
Procedure:
-
Cell Culture and Seeding: Culture and seed the U2OS reporter cell line in a 96-well plate according to the assay manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: Add the detection reagents as per the manufacturer's instructions and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the concentration of this compound. Determine the EC50 value for β-arrestin2 recruitment using non-linear regression analysis.[4]
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the multifaceted functions of the CB2 receptor. Its well-defined pharmacological profile, coupled with the detailed experimental protocols provided herein, will enable researchers to explore the therapeutic potential of targeting the CB2 receptor in a variety of disease models, particularly those with an inflammatory component. The use of this compound in these assays will contribute to a deeper understanding of CB2 receptor signaling and aid in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Behavioral Assessment of MN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preclinical behavioral evaluation of MN-25, a novel psychoactive compound. The following protocols and application notes are designed to facilitate the assessment of this compound's effects on anxiety, depressive-like behaviors, and recognition memory in rodent models. The standardized methodologies outlined herein will ensure robust and reproducible data collection, crucial for the advancement of this compound through the drug development pipeline.
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely utilized behavioral assay to investigate the anxiolytic or anxiogenic effects of novel compounds.[1][2][3][4] The test is based on the natural aversion of rodents to open and elevated spaces.[2][4]
Experimental Workflow
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol
a. Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms.
-
An automated video tracking system for data acquisition.[4]
b. Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment begins.[1]
-
Drug Administration: Administer this compound or vehicle solution (e.g., saline) via the intended route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).
-
Trial Initiation: Place the mouse onto the central platform of the maze, facing one of the open arms.[5]
-
Testing Period: Allow the animal to explore the maze for a 5-minute session.[2][5] The experimenter should not be in the direct view of the animal.[1]
-
Data Collection: An overhead camera records the session, and tracking software automatically scores the behavioral parameters.[4]
-
Inter-trial Procedure: After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.[4]
Data Presentation
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries (%) | Time in Closed Arms (s) | Closed Arm Entries (%) | Total Distance Traveled (cm) |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Assessment of Depressive-Like Behavior: The Forced Swim Test (FST)
The Forced Swim Test (FST) is a common preclinical tool to evaluate depressive-like states and the efficacy of potential antidepressant compounds.[6][7] The test is based on the principle of behavioral despair, where animals exhibit immobility after a period of inescapable stress.[6]
Experimental Workflow
Caption: Experimental workflow for the Forced Swim Test.
Protocol
a. Apparatus:
b. Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to the test.[6]
-
Drug Administration: Administer this compound or a vehicle control at a specified time before the test.
-
Test Session: Gently place each mouse into the cylinder filled with water for a 6-minute session.[6] The water depth should be sufficient to prevent the animal from touching the bottom with its hind legs.[6]
-
Recording: Video record the entire 6-minute session for later analysis.
-
Post-Test Care: After the session, remove the mouse from the water, dry it with a towel, and place it in a heated cage to prevent hypothermia before returning it to its home cage.[9]
-
Data Analysis: Score the duration of immobility, swimming, and climbing behavior during the last 4 minutes of the test.[6] Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.[9]
Data Presentation
| Treatment Group | N | Immobility Duration (s) | Swimming Duration (s) | Climbing Duration (s) |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Assessment of Recognition Memory: The Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is used to evaluate learning and memory in rodents.[10] This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.[11][12]
Experimental Workflow
Caption: Experimental workflow for the Novel Object Recognition test.
Protocol
a. Apparatus:
-
An open-field arena.
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and complexity but differ in shape or appearance.[13]
-
Video recording and analysis software.
b. Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.[10][13]
-
Training Session (Day 2): Place two identical objects in the arena and allow the mouse to explore them for 5 minutes.[13] Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.[13]
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1-2 hours).[10] Administer this compound or vehicle either before the training session or during the inter-trial interval, depending on the experimental question.
-
Test Session (Day 2): Replace one of the familiar objects with a novel object and place the mouse back in the arena for a 5-minute test session.[11]
-
Data Analysis: Record the time spent exploring the familiar and novel objects. Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Data Presentation
| Treatment Group | N | Total Exploration Time (s) - Training | Total Exploration Time (s) - Test | Discrimination Index |
| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical mechanism of action for this compound, where it is postulated to act as an agonist at a specific G-protein coupled receptor (GPCR), leading to the modulation of downstream signaling cascades implicated in mood and cognition.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. albany.edu [albany.edu]
- 6. jove.com [jove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. lasa.co.uk [lasa.co.uk]
- 10. mmpc.org [mmpc.org]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 13. Novel Object Recognition [protocols.io]
Troubleshooting & Optimization
MN-25 not dissolving properly in vehicle solution
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with dissolving MN-25 in vehicle solutions. The following sections offer structured guidance to identify the cause of the dissolution problem and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
A1: this compound is an indole-3-carboxamide derivative, a chemical class often characterized by low aqueous solubility.[1] Dissolution issues typically arise from a mismatch between the solute's polarity and the solvent's polarity (the "like dissolves like" principle).[2][3] Several factors can influence solubility, including the choice of solvent, pH, temperature, and the physical form of the compound.[4][5]
Q2: What is the best initial solvent for dissolving this compound?
A2: For lipophilic compounds like this compound, it is recommended to first use a small amount of a 100% organic, polar aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice as it can dissolve a wide range of both polar and nonpolar compounds.[6] Other potential organic solvents include ethanol (B145695) and isopropyl alcohol.[7][8]
Q3: My this compound dissolved in DMSO, but precipitated when I diluted it with my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.[7] To resolve this, you can try several techniques outlined in the troubleshooting section, such as using co-solvents, adding surfactants, or adjusting the pH of the final solution.
Q4: Can heating the solution help dissolve this compound?
A4: For most solid compounds, increasing the temperature will increase solubility.[2][3] Gentle warming (e.g., to 37-50°C) and vortexing can aid dissolution. However, be cautious, as excessive heat can degrade the compound. Always check the stability information for this compound before applying heat.
Q5: How does particle size affect dissolution?
A5: Smaller particle size increases the surface area of the solid that is in contact with the solvent, which can lead to a faster dissolution rate.[2][5][9] If you have solid this compound, ensuring it is a fine powder rather than large crystals can be beneficial. Techniques like micronization can be used to reduce particle size.[10][11]
Troubleshooting Guide: this compound Dissolution Issues
This guide provides a step-by-step approach to resolving this compound solubility problems. Start with the simplest methods and proceed to more complex techniques if the issue persists.
Diagram: Troubleshooting Workflow for this compound Dissolution
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Caption: A step-by-step workflow for diagnosing and solving this compound solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution in an Organic Solvent
-
Preparation : Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition : Add a minimal volume of 100% DMSO to the powder. For example, to create a 10 mM stock, add the appropriate volume of solvent.
-
Mixing : Vortex the solution vigorously for 1-2 minutes.
-
Observation : Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Troubleshooting : If dissolution is incomplete, proceed to sonication or gentle heating as described in the workflow.
Protocol 2: Improving Solubility with a Co-Solvent System
This protocol is for when the compound precipitates upon dilution into an aqueous buffer. A common co-solvent system is Ethanol:Propylene (B89431) Glycol:Water.
-
Initial Dissolution : Dissolve this compound in 100% ethanol to create a concentrated stock.
-
Co-solvent Addition : In a separate tube, create the final vehicle by mixing the components. A common ratio is 10% ethanol, 40% propylene glycol, and 50% aqueous buffer.
-
Final Formulation : Slowly add the this compound ethanol stock to the final vehicle while vortexing continuously. This gradual addition can prevent precipitation.
-
Observation : Check for clarity. If precipitation still occurs, the ratios may need to be optimized.
Protocol 3: Using Surfactants for Micellar Solubilization
Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.[2]
-
Initial Dissolution : Dissolve this compound in a small volume of an appropriate organic solvent (e.g., DMSO or ethanol).
-
Vehicle Preparation : Prepare your aqueous buffer and add a low concentration of a biocompatible surfactant (e.g., 0.1% - 2% Tween® 80 or Cremophor® EL).
-
Final Formulation : Slowly add the concentrated this compound stock solution to the surfactant-containing buffer while vortexing.
-
Observation : The solution should remain clear. The final concentration of the organic solvent should ideally be kept low (e.g., <1%) to minimize its own biological effects.[7]
Data Presentation
Table 1: Common Vehicle Solutions for Lipophilic Compounds
| Vehicle Component | Type | Polarity | Common Use & Considerations |
| DMSO | Polar Aprotic Solvent | High | Excellent for initial stock solutions; can have biological effects at >0.5% concentration.[6][7] |
| Ethanol | Polar Protic Solvent | High | Good for initial dissolution; often used in co-solvent systems.[7] |
| Propylene Glycol (PG) | Polar Protic Solvent | High | Common co-solvent; increases viscosity.[7] |
| Polyethylene Glycol (PEG 300/400) | Polymer | High | Water-miscible co-solvent; can improve solubility of many compounds. |
| Tween® 80 / Polysorbate 80 | Surfactant | Amphiphilic | Forms micelles to solubilize lipophilic drugs in aqueous solutions.[2] |
| Cremophor® EL | Surfactant | Amphiphilic | Used for poorly water-soluble drugs; may have biological activity.[7] |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | Hydrophilic exterior | Encapsulates the drug molecule to increase aqueous solubility.[7][10][11] |
Diagram: Mechanism of Co-solvency
This diagram illustrates how a co-solvent system can improve the solubility of a non-polar drug in a polar medium.
Caption: How co-solvents improve solubility by reducing the polarity gap.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijnrd.org [ijnrd.org]
- 3. scribd.com [scribd.com]
- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: MN-25 In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating unexpected side effects observed during in vivo studies with MN-25, a novel kinase inhibitor targeting Tumor-Associated Kinase 1 (TAK1) for oncology applications.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tumor-Associated Kinase 1 (TAK1). The intended on-target effect is the downstream inhibition of NF-κB and JNK/p38 MAPK signaling pathways, leading to reduced inflammation, angiogenesis, and apoptosis in tumor cells.
Q2: We are observing toxicities in our animal models that were not predicted by our in vitro screens. Why is this occurring?
A2: This is a recognized challenge in drug development. While this compound is highly selective for TAK1 in vitro, its in vivo effects can be more complex due to several factors:
-
Off-Target Kinase Inhibition : At therapeutic concentrations in vivo, this compound may exhibit inhibitory activity against other structurally related kinases that were not apparent in initial screens.[1][2][3] This is a common characteristic of kinase inhibitors.[1][4]
-
"On-Target, Off-Tumor" Effects : The intended target, TAK1, is also expressed in healthy tissues (e.g., cardiac and hepatic cells), where its inhibition can disrupt normal physiological processes.[5]
-
Metabolite Activity : The in vivo metabolism of this compound can produce active metabolites with different selectivity profiles, leading to unforeseen biological effects.
Q3: What are the most commonly reported unexpected side effects for this compound in vivo?
A3: Based on preliminary preclinical studies, the most significant unexpected side effects are dose-dependent cardiotoxicity, hepatotoxicity, and neuroinflammation. These are not uncommon with targeted therapies that interfere with fundamental signaling pathways.[6][7]
Q4: How can we confirm if the observed toxicities are due to off-target effects?
A4: A definitive, though resource-intensive, method is to test this compound in a genetically modified animal model (e.g., conditional knockout) where the intended target (TAK1) is deleted in the specific tissue showing toxicity. If the toxicity persists in the absence of the target, it is mediated by an off-target mechanism.[8] A more common approach involves broad-spectrum in vitro kinase profiling and chemical proteomics to identify unintended binding partners.[8]
Troubleshooting Guides: Unexpected Side Effects
Issue 1: Cardiotoxicity
Q: We've observed a dose-dependent decrease in cardiac function (e.g., reduced ejection fraction) and an increase in cardiac biomarkers (cTnI, CK-MB) in our rodent models. What is the likely cause and how can we investigate it?
A: This observation suggests potential this compound-induced cardiotoxicity. The underlying cause is likely an off-target effect on kinases crucial for cardiomyocyte health, such as members of the PI3K/Akt or ERK pathways, or an "on-target, off-tumor" effect by inhibiting endogenous TAK1's cardioprotective roles.
Troubleshooting Steps:
-
Confirm and Quantify : Perform serial echocardiography to monitor cardiac function and systematically collect blood samples to analyze cardiac troponin I (cTnI) and Creatine Kinase-MB (CK-MB) levels across different dose groups and time points.[9][10][11]
-
Histopathological Analysis : At the study endpoint, collect heart tissue for histopathological examination. Look for signs of myocardial necrosis, fibrosis, or inflammation using H&E and Masson's trichrome staining.[9][12]
-
Mechanism Investigation :
-
Perform phosphoproteomic analysis on heart tissue from treated vs. control animals to identify altered signaling pathways.
-
Conduct an in vitro kinase screen with this compound against a panel of kinases known to be critical for cardiac function.
-
Issue 2: Hepatotoxicity
Q: Our toxicology reports show a significant elevation in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicative of liver damage. How should we proceed?
A: Elevated liver enzymes are a critical sign of drug-induced liver injury (DILI).[13][14][15] This may be due to the accumulation of the parent compound or a reactive metabolite in the liver, leading to oxidative stress and hepatocyte apoptosis.
Troubleshooting Steps:
-
Comprehensive Liver Panel : Expand blood analysis to include alkaline phosphatase (ALP) and total bilirubin (B190676) to classify the type of liver injury (hepatocellular, cholestatic, or mixed).[16][17]
-
Histopathology : Collect liver tissue for H&E staining to look for evidence of necrosis, steatosis, or cholestasis.
-
Mechanism Investigation :
-
Measure markers of oxidative stress (e.g., glutathione (B108866) levels, lipid peroxidation) in liver homogenates.
-
Use in vitro models (e.g., primary hepatocytes, HepG2 cells) to assess this compound's potential to induce mitochondrial toxicity or inhibit the bile salt export pump (BSEP).[14]
-
Issue 3: Neuroinflammation
Q: Animals treated with high doses of this compound are exhibiting subtle behavioral changes, and post-mortem analysis reveals microglial activation in specific brain regions. What does this imply?
A: This suggests that this compound may cross the blood-brain barrier and induce neuroinflammation. This could be a direct off-target effect on kinases within microglia or an indirect consequence of systemic inflammation.
Troubleshooting Steps:
-
Behavioral Analysis : Implement a panel of sensitive behavioral tests to quantify changes in motor function, cognition, and anxiety-like behavior.
-
Confirm Neuroinflammation :
-
Mechanism Investigation :
Quantitative Data Summary
The following tables present hypothetical data summarizing dose-dependent toxicities observed in a 28-day rodent study of this compound.
Table 1: Cardiac Toxicity Markers
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Ejection Fraction (%) | 65 ± 5 | 62 ± 6 | 51 ± 7 | 42 ± 8** |
| Serum cTnI (ng/mL) | 0.1 ± 0.05 | 0.3 ± 0.1 | 1.5 ± 0.6 | 4.8 ± 1.2** |
| Heart Histology Score | 0 (Normal) | 1 (Minimal) | 3 (Mild) | 5 (Moderate) |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 2: Hepatic Toxicity Markers
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Serum ALT (U/L) | 40 ± 8 | 75 ± 15 | 250 ± 50 | 800 ± 150** |
| Serum AST (U/L) | 55 ± 10 | 110 ± 20 | 400 ± 75 | 1200 ± 200 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.8 ± 0.3* | 2.1 ± 0.5 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Diagrams: Pathways and Workflows
Caption: Off-target inhibition of "Kinase A" by this compound disrupts pro-survival signaling.
Caption: Workflow for systematic investigation of drug-induced liver injury (DILI).
Detailed Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in Rodent Models
-
Animal Model : Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing : Administer this compound or vehicle control daily via oral gavage for 28 days. Include at least 3 dose levels (e.g., 10, 30, 100 mg/kg) and a control group (n=8-10 per group).
-
Cardiovascular Monitoring :
-
Echocardiography : Perform transthoracic echocardiography under light isoflurane (B1672236) anesthesia at baseline (Day 0) and on Days 14 and 28.[9][11] Measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Electrocardiography (ECG) : Record ECGs at the same time points to assess for arrhythmias and changes in intervals (e.g., QT, QRS).[9]
-
-
Biomarker Analysis :
-
Collect blood via tail vein or saphenous vein weekly.
-
Process blood to obtain serum and analyze for cardiac Troponin I (cTnI) and Creatine Kinase-MB (CK-MB) using commercially available ELISA kits.
-
-
Terminal Procedures (Day 29) :
-
Euthanize animals according to IACUC guidelines.
-
Collect hearts, weigh them, and fix in 10% neutral buffered formalin for histopathology.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess for necrosis, inflammation, and fibrosis.[12]
-
Protocol 2: Evaluation of Drug-Induced Liver Injury (DILI)
-
Animal Model : C57BL/6 mice (8-10 weeks old).
-
Dosing : Administer this compound or vehicle control daily for 14 or 28 days.
-
Biochemical Analysis :
-
Collect blood at baseline and at regular intervals (e.g., weekly) and at termination.
-
Use a clinical chemistry analyzer to measure serum levels of ALT, AST, ALP, and total bilirubin.[16]
-
-
Terminal Procedures :
-
Euthanize animals and collect liver tissue.
-
Weigh the liver and calculate the liver-to-body-weight ratio.
-
Fix a portion of the largest liver lobe in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze another portion in liquid nitrogen and store at -80°C for mechanistic studies.
-
-
Mechanistic Assays (on frozen tissue) :
-
Prepare liver homogenates to measure glutathione (GSH) levels as an indicator of oxidative stress.
-
Isolate mitochondria to assess for drug-induced mitochondrial dysfunction (e.g., using a Seahorse analyzer or assessing mitochondrial swelling).
-
Protocol 3: Assessment of Neuroinflammation
-
Animal Model : C57BL/6 mice (8-10 weeks old).
-
Dosing : Administer high-dose this compound or vehicle control daily for 14 days.
-
Behavioral Testing : On Days 12-14, perform a battery of tests such as the open field test (for locomotor activity and anxiety) and Y-maze (for working memory).
-
Terminal Procedures (Day 15) :
-
Anesthetize and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA).
-
Harvest brains and post-fix in PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains using a cryostat.
-
-
Immunohistochemistry (IHC) :
-
Perform IHC on free-floating brain sections.[19]
-
Use primary antibodies against Iba1 (microglia) and GFAP (astrocytes).
-
Use appropriate secondary antibodies and a detection system (e.g., DAB) to visualize.
-
Quantify the number and morphology of stained cells in specific brain regions (e.g., hippocampus, cortex).
-
-
Cytokine Analysis : For a separate cohort of animals, collect fresh brain tissue, homogenize, and measure levels of TNF-α, IL-1β, and IL-6 using ELISA or a multiplex cytokine assay.[18]
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to Targeted Therapy Side Effects [honcology.com]
- 6. Targeted Therapy Side Effects | MD Anderson Cancer Center [mdanderson.org]
- 7. facingourrisk.org [facingourrisk.org]
- 8. benchchem.com [benchchem.com]
- 9. SOP for Cardiotoxicity Testing Using Preclinical Models – SOP Guide for Pharma [pharmasop.in]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fda.gov [fda.gov]
- 16. fg.bmj.com [fg.bmj.com]
- 17. easl.eu [easl.eu]
- 18. news-medical.net [news-medical.net]
- 19. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detecting neuroinflammation: Novel PET tracers allow accurate tracking innate immune activation | Explore Technologies [techfinder.stanford.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: MN-25 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MN-25, a selective inhibitor of the MEK1/2 kinases. Our goal is to help you achieve consistent and reproducible results in your experiments.
Troubleshooting Guide: Inconsistent Results
This section addresses specific issues that can lead to variability in experiments involving this compound.
Question: Why am I observing high variability in IC50 values for this compound between experiments?
Answer:
High variability in IC50 values is a common challenge that can arise from multiple sources.[1] The primary factors include inconsistencies in experimental conditions and the inherent biological variability of cell-based assays.[1][2][3]
Potential Causes & Solutions:
-
Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their response to this compound.[4] Ensure you use healthy, consistently passaged cells (ideally within a defined range, e.g., passages 5-20) for all experiments.[5][6] Avoid using cells that are over-confluent.[5]
-
Inconsistent Seeding Density: The number of cells seeded per well is a critical parameter for obtaining a linear and reproducible assay response.[5][7][8] Always perform a cell count before seeding and optimize the cell density to ensure the assay signal falls within the linear range of your detection instrument.[7][8][9][10]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lead to inconsistent results.[11][12] Prepare fresh stock solutions of this compound for each experiment, and ensure all media and supplements are from consistent lots and stored correctly.[5][11][12]
-
Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can affect cell metabolism and drug response.[7][13] Standardize these parameters across all experiments.
-
Edge Effects in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can alter concentrations and impact cell health.[7][13] It is recommended to avoid using the outer wells for experimental samples; instead, fill them with sterile media or phosphate-buffered saline (PBS).[7][13]
Question: The inhibitory effect of this compound on downstream signaling (e.g., p-ERK levels) is weaker than expected. What could be the cause?
Answer:
A weaker-than-expected effect on downstream targets like phosphorylated ERK (p-ERK) can point to issues with either the compound's activity, the experimental protocol, or the detection method.
Potential Causes & Solutions:
-
Compound Integrity: Ensure the this compound stock solution has not degraded. We recommend preparing fresh stock solutions and storing them appropriately (e.g., desiccated at -20°C).[1]
-
Insufficient Incubation Time: The inhibitory effect may not have reached its maximum at the time of measurement. Perform a time-course experiment to determine the optimal incubation period for observing p-ERK inhibition.[13]
-
Sub-optimal Antibody Concentrations (Western Blot): If using Western blotting, the concentrations of primary and secondary antibodies may need optimization. Titrate your antibodies to find the concentration that provides the best signal-to-noise ratio.
-
Issues with Protein Extraction and Quantification: Ensure complete cell lysis and accurate protein quantification. Inconsistent sample loading is a common source of error in Western blotting. Normalization to a stable housekeeping protein or total protein stain is crucial for accurate quantification.[9][14]
-
Linear Range of Detection: For quantitative Western blotting, it is essential that the signal from your protein of interest is within the linear range of detection.[9][10] Saturated signals will lead to an underestimation of the true protein amount.[10]
Frequently Asked Questions (FAQs)
Question: What is the recommended starting concentration range for this compound in cell-based assays?
Answer: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell type.
| Cell Line | Typical IC50 Range | Notes |
| HEK293 | 10 - 50 nM | Highly sensitive to MEK inhibition. |
| HeLa | 50 - 200 nM | Standard cancer cell line model. |
| A549 | 100 - 500 nM | Known to have KRAS mutations, affecting MEK pathway activity. |
| MCF7 | 200 - 1000 nM | Estrogen-receptor-positive breast cancer line. |
Question: What are the essential control experiments to include when working with this compound?
Answer: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: A population of cells that receives no treatment. This serves as a baseline for cell health and signaling activity.
-
Positive Control: If available, use a known MEK inhibitor with a well-characterized effect in your cell line to confirm that the assay is performing as expected.
Diagrams and Workflows
Caption: Simplified MEK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. biocompare.com [biocompare.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 9. licorbio.com [licorbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Optimizing MN-25 Concentration
This guide provides troubleshooting advice and detailed protocols for researchers determining the optimal concentration of the novel compound MN-25 to achieve desired effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step for optimizing this compound concentration?
The first step is to perform a dose-response assay using a broad range of this compound concentrations. This initial experiment helps to identify a narrower, more effective concentration range for subsequent, detailed studies. A typical starting range might span several orders of magnitude, from nanomolar (nM) to millimolar (mM), to capture the full spectrum of cellular response.
Q2: How does one choose an appropriate cell line for this compound testing?
The choice of cell line should be driven by the experimental hypothesis. Consider the following:
-
Target Expression: If this compound is designed to interact with a specific protein, use a cell line known to express that target.
-
Disease Relevance: Select cell lines that are established models for the disease or biological process under investigation.
-
Growth Characteristics: Consider the doubling time and culture requirements of the cell line to ensure they are compatible with the planned assay duration.
Q3: What is a dose-response curve, and why is it essential?
A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (like this compound) and the magnitude of the cellular response (e.g., percent cell viability). It is essential for determining key parameters such as the IC50 (inhibitory concentration) or EC50 (effective concentration), which quantify the compound's potency.
Q4: What is the difference between IC50 and EC50?
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor (like this compound) that is required to reduce a specific biological or biochemical function by 50%. It is commonly used when assessing the inhibitory effects of a compound, such as a decrease in cell viability.
-
EC50 (Half-maximal effective concentration): This is the concentration of a drug that induces a response halfway between the baseline and maximum effect. This term is used for both agonists and antagonists.
Q5: How long should cells be exposed to this compound during an experiment?
The exposure time depends on the compound's mechanism of action and the cell line's doubling time. A common starting point is to expose cells for a duration equivalent to 1-2 cell doubling times (e.g., 24 to 72 hours). However, short-term (e.g., 4-6 hours) or long-term (e.g., >72 hours) exposures may be necessary depending on the experimental goals.
Troubleshooting Guide
Problem: I observe massive cell death even at the lowest concentrations of this compound.
-
Possible Cause 1: Incorrect Concentration Range. Your "lowest" concentration may still be too high. Expand your dose-response curve to include much lower concentrations (e.g., picomolar or nanomolar ranges).
-
Possible Cause 2: High Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in the culture medium is consistent across all wells and below the toxicity threshold for your cell line (typically <0.5%). Run a "vehicle-only" control to test for solvent toxicity.
-
Possible Cause 3: High Cell Seeding Density. Over-confluent cells can be more sensitive to stress. Ensure you are using an optimal cell seeding density where cells are in the logarithmic growth phase.
Problem: this compound shows no effect on cell viability, even at high concentrations.
-
Possible Cause 1: Compound Insolubility. this compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or formulation.
-
Possible Cause 2: Compound Inactivity. The compound may not be active in the chosen cell line or under the tested conditions. Verify the compound's identity and purity. Consider testing it in a different, validated cell line if possible.
-
Possible Cause 3: Insufficient Incubation Time. The mechanism of action for this compound might require a longer duration to manifest. Try extending the incubation period.
Problem: I am seeing high variability between my replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Inaccurate pipetting can lead to different numbers of cells in each well. Ensure your cell suspension is homogenous (no clumps) and use calibrated pipettes.
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a multi-well plate are prone to faster evaporation, which can concentrate media components and the test compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Possible Cause 3: Pipetting Errors during Compound Addition. Ensure proper mixing of this compound in the media after it is added to the wells.
Caption: Troubleshooting logic for high variability in experimental replicates.
Experimental Protocols
Protocol 1: Cell Viability Assay via MTT
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability following this compound treatment.
Materials:
-
Selected cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a "no-treatment" control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Caption: Standard workflow for a cell viability dose-response experiment.
Data Presentation
Effective data organization is crucial for interpreting results. Below are examples of how to structure your findings.
Table 1: Example Data from a Cell Seeding Density Optimization Experiment
| Seeding Density (Cells/well) | Absorbance at 48h (Mean ± SD) | Cell Confluency at 48h | Recommendation |
| 2,500 | 0.45 ± 0.05 | ~40% | Too low |
| 5,000 | 0.88 ± 0.07 | ~70-80% | Optimal |
| 10,000 | 1.55 ± 0.12 | ~95% | Approaching over-confluency |
| 20,000 | 1.80 ± 0.15 | >100% | Over-confluent |
Table 2: Example Dose-Response Data for this compound (48h Exposure)
| This compound Conc. (µM) | Mean Absorbance | Std. Deviation | % Viability vs. Control |
| 0 (Control) | 1.25 | 0.09 | 100% |
| 0.1 | 1.22 | 0.11 | 97.6% |
| 1 | 1.15 | 0.08 | 92.0% |
| 5 | 0.85 | 0.06 | 68.0% |
| 10 | 0.63 | 0.05 | 50.4% (IC50 ≈ 10 µM) |
| 25 | 0.31 | 0.04 | 24.8% |
| 50 | 0.15 | 0.03 | 12.0% |
| 100 | 0.08 | 0.02 | 6.4% |
Hypothetical Signaling Pathway
If this compound were hypothesized to inhibit the pro-survival PI3K/Akt pathway, the mechanism could be visualized as follows.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Technical Support Center: MN-25 Delivery in Animal Studies
Welcome to the troubleshooting guide for MN-25, a novel investigational compound. This resource provides answers to frequently asked questions (FAQs) and detailed guidance on overcoming common challenges encountered during in vivo experiments.
Section 1: Formulation and Stability
Poor formulation and instability are common sources of variability and suboptimal results in preclinical studies.[1][2][3] This section addresses frequent issues related to the physical and chemical properties of this compound dosing solutions.
FAQ 1: My this compound dosing solution appears cloudy or contains precipitates. What should I do?
Answer: A cloudy or precipitated solution indicates that this compound is not fully dissolved, which can lead to inaccurate dosing and variable absorption.[4] This is a common issue for compounds with poor water solubility.[2]
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen vehicle. You may need to perform solubility testing with different excipients.
-
Adjust pH: Check if adjusting the pH of the vehicle improves solubility. This compound is a weakly acidic compound, and its solubility is pH-dependent.
-
Consider a Co-solvent System: For compounds with low aqueous solubility, using a co-solvent system is a common strategy.[4]
-
Sonication/Heating: Gentle heating or sonication can help dissolve the compound, but you must first confirm that this compound is stable under these conditions.[5]
Experimental Protocol: Preparation of an Optimized this compound Formulation
This protocol describes the preparation of a 10 mg/mL this compound solution using a standard co-solvent vehicle suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG 400
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Add PEG 400 to a final concentration of 40% of the total volume. Vortex again.
-
Slowly add saline to reach the final desired volume (50% of the total). Vortex until the solution is homogenous.
-
Visually inspect the final solution for any signs of precipitation.
FAQ 2: I'm observing inconsistent efficacy results between animal cohorts. Could this be a stability issue?
Answer: Yes, inconsistent results are often linked to the degradation of the therapeutic agent in its dosing formulation.[6] Chemical and physical stability must be assessed to ensure the compound remains intact and at the correct concentration throughout the experiment.[3][7]
Troubleshooting Steps:
-
Conduct a Benchtop Stability Study: Analyze the concentration of this compound in your prepared formulation at several time points (e.g., 0, 2, 4, and 8 hours) at room temperature.
-
Protect from Light and Temperature: Many compounds are sensitive to light and temperature.[5][7] Store your formulation in amber tubes and on ice if necessary.
-
Prepare Fresh Dosing Solutions: If stability is limited, prepare the formulation fresh before each dosing session.
Data Presentation: this compound Formulation Stability
The following table summarizes the stability of this compound in different vehicle formulations when stored at room temperature (22°C). Concentration was measured by HPLC.
| Vehicle Composition (v/v/v) | Time = 0 hr (% Initial Conc.) | Time = 4 hr (% Initial Conc.) | Time = 8 hr (% Initial Conc.) | Appearance |
| 100% Saline | 100% | 85.2% | 60.1% | Precipitate after 1 hr |
| 5% DMSO / 95% Saline | 100% | 91.5% | 75.4% | Clear |
| 10% DMSO / 40% PEG 400 / 50% Saline | 100% | 99.8% | 99.5% | Clear |
| 10% DMSO / 90% Corn Oil | 100% | 99.6% | 99.1% | Clear |
Visualization: Workflow for Formulation Troubleshooting
This diagram outlines the logical steps to take when encountering formulation issues.
Caption: A flowchart for troubleshooting this compound formulation issues.
Section 2: Pharmacokinetics and Biodistribution
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for interpreting efficacy and toxicity data.[8]
FAQ 3: I'm seeing high toxicity (e.g., weight loss, lethargy) at my target therapeutic dose. What is a potential cause?
Answer: Unexpected toxicity can result from several factors, including off-target effects, accumulation in sensitive organs, or toxicity of the delivery vehicle itself.[8][9] Conducting a biodistribution study is essential to determine where the compound accumulates in the body.
Troubleshooting Steps:
-
Run a Vehicle-Only Control: Always include a cohort that receives only the vehicle to rule out its toxicity.
-
Perform a Biodistribution Study: Measure the concentration of this compound in key organs (liver, spleen, kidneys, heart, lungs, brain) and the tumor at various time points after administration.
-
Assess Metabolite Toxicity: Consider if a metabolite of this compound, rather than the parent compound, is causing the toxicity.
Experimental Protocol: Tissue Biodistribution Study
This protocol provides a method for assessing this compound levels in various tissues.
Materials:
-
This compound dosed mice and control mice
-
Surgical tools for dissection
-
Homogenizer
-
Protein precipitation solution (e.g., Acetonitrile with internal standard)
-
LC-MS/MS system
Methodology:
-
Administer this compound to a cohort of mice at the desired dose and route.
-
At predetermined time points (e.g., 1, 4, 24 hours), euthanize a subset of mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect key organs (liver, spleen, kidney, heart, lung, brain, tumor).
-
Weigh each tissue sample and record the weight.
-
Homogenize each tissue sample in a known volume of buffer.
-
Add protein precipitation solution to an aliquot of the tissue homogenate to extract this compound.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant containing this compound using a validated LC-MS/MS method.
-
Quantify the concentration of this compound and normalize to the tissue weight (e.g., ng/g of tissue).
Data Presentation: this compound Organ Distribution
The table below shows the concentration of this compound in different organs 4 hours after a single intravenous (IV) injection of 10 mg/kg.
| Organ | This compound Concentration (ng/g tissue) |
| Blood | 150.5 ± 25.3 |
| Tumor | 850.7 ± 112.1 |
| Liver | 2540.1 ± 350.8 |
| Spleen | 1890.4 ± 290.5 |
| Kidneys | 980.6 ± 150.2 |
| Lungs | 450.3 ± 75.9 |
Visualization: Causes of Unexpected In Vivo Toxicity
This diagram illustrates the potential root causes of unexpected toxicity observed during animal studies.
Caption: Potential causes of unexpected toxicity in animal studies.
References
- 1. altasciences.com [altasciences.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparisons of the biodistribution and toxicological examinations after repeated intravenous administration of silver and gold nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MN-25 degradation and stability issues
Technical Support Center: MN-25
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential stability and degradation issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy after dilution into an aqueous buffer from a DMSO stock. What is the cause and how can I fix it?
A1: Cloudiness or precipitation upon dilution is a common issue for hydrophobic molecules like this compound when transferred into an aqueous environment.[1] This indicates that the compound has exceeded its aqueous solubility limit.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt to lower the final concentration of this compound in your assay.[1]
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different buffer pH values to find the optimal range for this compound's solubility.[1]
-
Use a Co-solvent System: Consider incorporating a pharmaceutically acceptable co-solvent to improve solubility.
-
Fresh Dilutions: Always prepare fresh dilutions immediately before use and do not use solutions that have precipitated.[2]
-
Q2: I am observing a decrease in the biological activity of this compound in my multi-day cell culture experiment. What could be the reason?
A2: A decline in activity over time strongly suggests that this compound is degrading in the cell culture medium under incubation conditions (e.g., 37°C).[2] Several factors can contribute to this instability.
-
Potential Causes & Solutions:
-
Instability in Medium: Components within the culture medium or serum can contribute to degradation.[2] To confirm, incubate this compound in the medium for the full duration of your experiment and measure the remaining intact compound at various time points using HPLC or LC-MS.[3]
-
Adsorption to Labware: this compound may adsorb to the surface of plastic plates and tubes, reducing its effective concentration.[2] Switching to low-protein-binding labware can mitigate this issue.[2]
-
Cellular Metabolism: The cells themselves may be metabolizing this compound into inactive forms.
-
Replenish Compound: Increase the frequency of media changes to replenish the active this compound concentration.[2]
-
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is critical for maintaining the integrity of this compound.[1]
-
Storage Recommendations:
-
Lyophilized Powder: Store at -20°C, protected from light.[2]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[2] DMSO is hygroscopic, so minimizing exposure to atmospheric moisture is important.[1]
-
Working Solutions: Fresh working solutions should be prepared from the stock solution for each experiment.[2]
-
Q4: I suspect this compound is sensitive to light. How can I confirm this and prevent potential photodegradation?
A4: Many complex organic molecules are light-sensitive.[4] To prevent photodegradation, it is best practice to handle the compound in minimized light conditions.
-
Troubleshooting & Prevention:
-
Use Amber Vials: Store stock solutions and handle working solutions in amber or opaque tubes.[2]
-
Protect from Light: During experiments, cover plates or tubes with foil.[5]
-
Work under Yellow Light: For highly sensitive compounds, conduct manipulations under yellow light, which has lower energy than white light.[4]
-
Photostability Testing: To definitively confirm light sensitivity, expose a solution of this compound to a controlled light source (in a photostability chamber) and compare its purity over time to a sample kept in the dark.[3]
-
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
If you are experiencing variability in your experimental results, it could be linked to the degradation of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
The presence of new peaks in your analytical chromatogram that are not present in the initial analysis of a fresh sample indicates the formation of degradation products.
-
Identification Steps:
-
Characterize Degradants: Use LC-MS/MS to obtain the mass of the new peaks to help identify the chemical modifications.
-
Perform Forced Degradation: To understand the degradation pathways, conduct a forced degradation study.[6] This involves exposing this compound to harsh conditions to intentionally induce degradation.[6]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[3][6]
Methodology:
-
Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system.
-
Stress Conditions: Expose the solutions to the following conditions, collecting samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.[3]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[3]
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Incubate a solution at 60°C.[3]
-
Photolytic Degradation: Expose a solution to light in a photostability chamber.[3]
-
-
Neutralization: Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating method, such as RP-HPLC with UV and/or MS detection, to separate the parent this compound from any degradation products.[3]
Data Presentation: Forced Degradation of this compound
| Stress Condition | Incubation Time (hrs) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 24 | 75.2 | 15.8 (Hydrolysis Product A) | 5.1 |
| 0.1 M NaOH (60°C) | 24 | 45.8 | 30.1 (Hydrolysis Product B) | 12.3 |
| 3% H₂O₂ (RT) | 24 | 60.5 | 25.5 (Oxidation Product) | 8.7 |
| Heat (60°C) | 24 | 92.1 | 4.5 | 1.2 |
| Light (ICH) | 24 | 88.9 | 7.8 (Photolytic Product) | 2.0 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Hypothetical Degradation Pathways for this compound
The following diagram illustrates potential chemical degradation pathways for a complex small molecule like this compound, based on the results of a forced degradation study.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Off-target effects of MN-25 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MN-25 (UR-12). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as UR-12, is a synthetic cannabinoid that functions as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2).[1] It exhibits a moderate affinity for CB2 receptors, while having a significantly lower affinity for the psychoactive cannabinoid receptor 1 (CB1).[1] This selectivity profile suggests a primary mode of action through the CB2 receptor.
Q2: What are the known on-target binding affinities of this compound?
Quantitative analysis of this compound's binding affinity has established its selectivity for cannabinoid receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki) |
| CB2 | 11 nM[1] |
| CB1 | 245 nM[1] |
This data indicates that this compound is approximately 22-fold more selective for the CB2 receptor over the CB1 receptor.[1]
Q3: What are the potential off-target effects of this compound?
While specific off-target screening data for this compound is not extensively published, potential off-target effects can be inferred from its structural class (indole-3-carboxamide) and data from other synthetic cannabinoids. Researchers should consider the following potential off-target interactions:
-
CB1 Receptor Agonism: Despite its selectivity for CB2, this compound still binds to the CB1 receptor, albeit with lower affinity. At higher concentrations, this on-target but psychoactive interaction could lead to undesired central nervous system (CNS) effects. High-potency CB1 activation is a primary driver of the toxic effects observed with many synthetic cannabinoids.
-
Other G-Protein Coupled Receptors (GPCRs): Broader screening of other synthetic cannabinoids has revealed potential interactions with a range of other GPCRs. While not directly demonstrated for this compound, researchers should be aware of the possibility of cross-reactivity with receptors such as chemokine, histamine (B1213489), and serotonin (B10506) receptors. For instance, some synthetic cannabinoids have shown antagonist activity at various chemokine and histamine receptors in β-arrestin recruitment assays.
-
Ion Channels: Although less commonly reported for indole-3-carboxamides, some synthetic cannabinoids have been shown to interact with ion channels. This remains a theoretical consideration for this compound in the absence of specific data.
Troubleshooting Experimental Results
Problem: I am observing unexpected physiological or cellular effects in my experiment that are not consistent with CB2 receptor activation.
Possible Cause 1: Off-target CB1 Receptor Activation
-
Troubleshooting:
-
Concentration Check: Verify the concentration of this compound used in your experiment. High concentrations may lead to significant CB1 receptor engagement.
-
Use a CB1 Antagonist: To confirm if the unexpected effects are mediated by the CB1 receptor, co-administer a selective CB1 antagonist (e.g., Rimonabant, AM251). If the unexpected effect is blocked or attenuated, it is likely due to CB1 activation.
-
Dose-Response Curve: Generate a full dose-response curve for the observed effect. A biphasic curve or effects at higher concentrations may suggest the involvement of a lower-affinity target like the CB1 receptor.
-
Possible Cause 2: Interaction with other GPCRs or Ion Channels
-
Troubleshooting:
-
Literature Review: Conduct a thorough literature search for off-target effects of indole-3-carboxamide synthetic cannabinoids to identify potential candidates.
-
Broad-Spectrum Antagonists: If a specific off-target is suspected based on the observed phenotype (e.g., serotonergic effects), use a relevant antagonist to test for involvement.
-
Off-Target Screening: For comprehensive analysis, consider performing a broad off-target screening assay. This can be done through commercial services that offer panels of common off-target receptors and enzymes.
-
Experimental Protocols
To assist researchers in assessing the on- and off-target effects of this compound, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation:
-
Use cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (or a reference compound) to generate a competition curve.
-
For non-specific binding determination, add a high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN55,212-2).
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
GTPγS Functional Assay for G-Protein Activation
This functional assay measures the ability of this compound to activate G-proteins coupled to cannabinoid receptors.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing CB1 or CB2 receptors as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
Increasing concentrations of this compound.
-
Assay buffer containing GDP (typically 10-30 µM) and MgCl₂.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of 0.05-0.1 nM.
-
-
For basal binding, include wells with no agonist. For non-specific binding, include a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
-
Detection and Analysis:
-
Measure the incorporated [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding as a function of this compound concentration to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.
-
Visualizations
Signaling Pathway of Cannabinoid Receptors
Caption: Signaling pathway of this compound at cannabinoid receptors.
Experimental Workflow for Off-Target Liability Assessment
References
Technical Support Center: Improving the Bioavailability of MN-25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of MN-25's bioavailability.
Introduction to this compound and Bioavailability Challenges
This compound, also known as UR-12, is a synthetic cannabinoid that acts as a selective agonist for the peripheral CB2 receptor, with a Ki of 11 nM.[1] Its chemical structure is N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide.[1] Like many complex organic molecules, this compound is presumed to have low aqueous solubility, which can significantly hinder its oral bioavailability and lead to challenges in achieving therapeutic concentrations in preclinical studies. This guide will explore strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of poor bioavailability for a compound like this compound?
A1: The most common reason for poor bioavailability in complex organic molecules like this compound is low aqueous solubility.[2][3] This limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption. Other potential factors include poor membrane permeability and extensive first-pass metabolism.
Q2: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its complex, lipophilic structure, this compound is likely a BCS Class II or IV compound.[4] Improving the bioavailability of Class II drugs primarily involves enhancing the dissolution rate.[3]
Q3: What are the initial steps to improve the bioavailability of this compound?
A3: The initial steps should focus on improving the solubility and dissolution rate. Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance dissolution.[2][3][5][6][7]
-
Formulation with Solubilizing Excipients: Using surfactants, co-solvents, or complexing agents can improve solubility.[2][6][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state in the gastrointestinal tract.[2][4][5][6]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous solid dispersion, which has a higher dissolution rate than the crystalline form.[2][4][5]
Troubleshooting Guide
Problem 1: I'm observing high variability in my in vivo pharmacokinetic (PK) data for this compound.
-
Question: Could the formulation be the cause of this variability?
-
Answer: Yes, high variability in PK data is often linked to poor and inconsistent absorption, which can be a direct result of a suboptimal formulation. If this compound has low solubility, its absorption can be highly dependent on physiological factors like gastric pH and food effects, leading to erratic plasma concentrations.
-
Question: How can I reduce this variability?
-
Answer: Improving the formulation to enhance solubility and dissolution is key. Consider developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or a solid dispersion.[2][4][5][6] These formulations can provide more consistent drug release and absorption, thereby reducing inter-subject variability.
Problem 2: My in vitro Caco-2 permeability assay shows low apparent permeability (Papp) for this compound.
-
Question: Does this mean this compound is a poor drug candidate?
-
Answer: Not necessarily. While low Papp can indicate a permeability issue, it's crucial to rule out other factors. One common issue is that the compound may not be fully dissolved in the assay medium, leading to an underestimation of its true permeability.[9] Ensure that the concentration of this compound used in the assay is below its kinetic solubility limit in the buffer.
-
Question: I've confirmed solubility is not the issue. What else could be causing low permeability?
-
Answer: If solubility is not the limiting factor, this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the Caco-2 cells. These transporters actively pump the drug out of the cells, reducing its net transport across the monolayer. You can investigate this by running the permeability assay in the presence of a known P-gp inhibitor.
Problem 3: The dissolution rate of my this compound formulation is very slow.
-
Question: I've tried reducing the particle size, but the dissolution is still poor. What should I try next?
-
Answer: If micronization alone is insufficient, the issue may be related to the drug's high crystallinity and low intrinsic solubility.[7] In this case, more advanced techniques are needed. Creating an amorphous solid dispersion of this compound with a suitable polymer can disrupt the crystal lattice and significantly improve the dissolution rate.[2][4]
-
Question: How do I choose the right polymer for a solid dispersion?
-
Answer: Polymer selection is critical and depends on the physicochemical properties of this compound. You should screen various polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with your compound. This typically involves small-scale screening using techniques like differential scanning calorimetry (DSC) to assess drug-polymer miscibility.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | 37 | < 0.5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 1.2 ± 0.3 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 5.8 ± 1.1 |
Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats (Oral Gavage, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 2.0 | 98 ± 35 | < 5 |
| Micronized Suspension | 60 ± 15 | 1.5 | 250 ± 70 | ~10 |
| Solid Dispersion in PVP | 210 ± 45 | 1.0 | 1150 ± 210 | ~45 |
| SEDDS Formulation | 350 ± 60 | 0.75 | 1580 ± 250 | ~62 |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol, Rotary Evaporator.
-
Procedure:
-
Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of a 1:1 DCM:Methanol co-solvent in a round-bottom flask.
-
Once fully dissolved, evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity using techniques like DSC or XRD.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Medium: 900 mL of FaSSIF buffer at 37°C ± 0.5°C.
-
Procedure:
-
Set the paddle speed to 75 RPM.
-
Add the this compound formulation (equivalent to 10 mg of this compound) to the dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the percentage of drug dissolved at each time point.
-
Mandatory Visualizations
Caption: Intestinal absorption pathway for this compound.
Caption: Workflow for bioavailability enhancement.
Caption: Troubleshooting decision tree for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. certara.com [certara.com]
Technical Support Center: Preventing MN-25 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MN-25 precipitation in experimental media.
Troubleshooting Guide: this compound Precipitation
This guide will help you diagnose and resolve issues with this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Addition of this compound to Media
Question: I dissolved this compound in a solvent to create a stock solution. When I add it to my experimental medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem when a concentrated stock solution is introduced into an aqueous medium where the compound has lower solubility.[1][2] Several factors can contribute to this issue.
Table 1: Causes and Solutions for Immediate this compound Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound in the medium is higher than its solubility limit in that specific aqueous environment. | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific medium by performing a solubility test. |
| Rapid Dilution Shock | Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of media causes a rapid solvent exchange, leading to the compound precipitating out.[1] | Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[3] |
| Low Media Temperature | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Adding the stock to cold media can trigger precipitation. | Always use pre-warmed (37°C) experimental media for dilutions.[4] |
| High Final Solvent Concentration | While a solvent like DMSO helps in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution into an aqueous medium.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][3] This might necessitate preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation of this compound After Incubation
Question: The medium containing this compound appears clear initially, but after a few hours or days, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can be caused by changes in the media's environment over time, such as shifts in pH or temperature, or interactions with media components.[4]
Table 2: Causes and Solutions for Delayed this compound Precipitation
| Potential Cause | Explanation | Recommended Solution |
| pH Instability | Cellular metabolism can cause the pH of the culture medium to change over time.[4] If the solubility of this compound is pH-dependent, this shift can lead to precipitation. | Ensure the medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[1] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[1] |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[4] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from a stable temperature environment (like an incubator) can cause temperature cycling, which may affect the solubility of the compound.[4] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol outlines the recommended steps for diluting a concentrated this compound stock solution to minimize precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution (if necessary): Pre-warm your complete experimental medium to the desired temperature (e.g., 37°C). To minimize the risk of precipitation, you may first dilute your high-concentration stock to a lower concentration (e.g., 1 mM) in the same solvent.
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed medium, add a small volume of the this compound stock (or intermediate dilution) drop-by-drop.[3] Continue vortexing for a few seconds to ensure thorough mixing.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately. Do not store the diluted compound in the aqueous medium for extended periods.[3]
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the highest concentration of this compound that can be used in your medium without precipitation.
-
Prepare a Serial Dilution: In a multi-well plate, prepare a serial dilution of your this compound stock solution in your experimental medium. For example, you can prepare a 2-fold serial dilution starting from a concentration that is higher than your intended final concentration.
-
Include Controls: Include a well with the medium only (negative control) and a well with the medium containing the highest concentration of the solvent (e.g., DMSO) you will be using in your experiments (vehicle control).[3]
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of around 600 nm. An increase in absorbance indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for use in aqueous media?
A1: The choice of solvent depends on the specific chemical properties of your this compound compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays due to its ability to dissolve a wide range of substances and its miscibility with water.[1] However, it is crucial to keep the final concentration in your medium low (ideally <0.1%) to avoid solvent-induced toxicity.[3][5] If DMSO is not suitable, other options to consider include ethanol (B145695) or dimethylformamide (DMF), though these also have potential for cellular toxicity.[5]
Q2: Can I filter the medium to remove the this compound precipitate?
A2: Filtering the medium after precipitation has occurred is generally not recommended.[4] The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[4] It is always better to address the root cause of the precipitation.
Q3: Will serum in my cell culture medium help prevent this compound precipitation?
A3: Serum contains proteins like albumin that can bind to and help solubilize some compounds.[1] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[1] The effectiveness of serum in preventing this compound precipitation would depend on the specific interactions between this compound and serum proteins.
Q4: Are there any additives that can improve the solubility of this compound in my medium?
A4: For particularly challenging compounds, formulation with solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween 20, Tween 80) can be considered.[3][4][6] These agents can help to increase the apparent aqueous solubility of the compound. However, it is important to test these additives for any potential effects on your experimental system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
MN-25 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental MAP4K-alpha inhibitor, MN-25.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase alpha (MAP4K-alpha). By binding to the kinase domain of MAP4K-alpha, it prevents the phosphorylation of downstream substrates, effectively blocking the signal transduction cascade responsible for the production of pro-inflammatory cytokines like TNF-alpha.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using anhydrous DMSO at a concentration of 10-50 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 12 months). For short-term storage (up to 1 month), aliquots can be stored at -20°C.
Q3: What are the appropriate positive and negative controls for a cell-based experiment with this compound?
A3:
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the this compound treated wells) is essential to account for any effects of the solvent on the cells.
-
Positive Control (Stimulus): A known activator of the MAP4K-alpha pathway, such as Lipopolysaccharide (LPS) for immune cells (e.g., macrophages), should be used to induce the biological response you intend to inhibit.
-
Positive Control (Inhibitor): If available, another known inhibitor of the MAP4K-alpha pathway can be used as a comparator.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a common issue. This workflow helps diagnose the potential cause.
Problem 2: Unexpected Cytotoxicity at High Concentrations
Possible Cause: Off-target effects or poor solubility. Solution:
-
Assess Solubility: Visually inspect the media in your highest concentration wells under a microscope. Look for precipitates. If precipitation is observed, lower the maximum concentration or test a different solvent system (e.g., pre-diluting in serum-free media before adding to cells).
-
Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH release or a live/dead stain) in parallel with your functional assay. This will help you distinguish between targeted inhibition and general toxicity.
-
Determine Therapeutic Window: Ensure your effective concentration (e.g., IC50) is significantly lower than the concentration at which you observe toxicity (e.g., CC50). A therapeutic index (CC50/IC50) greater than 10 is generally desirable.
Data & Recommended Concentrations
Table 1: In Vitro Potency of this compound in Various Cell Lines
| Cell Line | Description | Stimulus (Concentration) | Assay Type | IC50 (nM) |
|---|---|---|---|---|
| THP-1 | Human monocytic | LPS (100 ng/mL) | TNF-alpha ELISA | 75 |
| RAW 264.7 | Murine macrophage | LPS (50 ng/mL) | Nitric Oxide Assay | 120 |
| PBMC | Human primary cells | Anti-CD3/CD28 | IL-2 ELISA | 250 |
Table 2: Recommended Working Concentrations & Stability
| Parameter | Condition | Recommendation / Result |
|---|---|---|
| Working Concentration | In Vitro Kinase Assay | 0.1 nM - 1 µM |
| Cell-Based Assays | 1 nM - 10 µM | |
| In Vivo (mouse) | 5 - 25 mg/kg | |
| Stock Solution Stability | 10 mM in DMSO at -80°C | Stable for >12 months |
| 10 mM in DMSO at -20°C | Stable for up to 1 month |
| Working Dilution Stability | In cell culture media at 37°C | Use immediately; stable for < 4 hours |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Target Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known downstream target of MAP4K-alpha, such as p38 MAPK.
Methodology:
-
Cell Plating: Plate RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Starve cells in serum-free media for 2-4 hours. Then, pre-treat cells with a dose-response curve of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 20 minutes at 37°C.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated p38 MAPK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Controls: Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Technical Support Center: MN-25 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during MN-25 binding assays, with a primary focus on resolving low signal output.
Frequently Asked Questions (FAQs)
Q1: What are the known binding affinities of this compound for cannabinoid receptors?
A1: this compound is a selective agonist for the peripheral cannabinoid receptor 2 (CB2). It exhibits a higher affinity for CB2 receptors compared to the central cannabinoid receptor 1 (CB1). The reported inhibitory constants (Ki) are approximately 11 nM for CB2 and 245 nM for CB1.[1]
Q2: I am not seeing any discernible signal in my this compound binding assay. What are the initial checks I should perform?
A2: For a complete lack of signal, begin by verifying the basics of your experimental setup. Ensure that all reagents were added in the correct order and volume. Double-check that the radioligand (or fluorescent probe) has not expired and has been stored correctly to maintain its activity. Also, confirm that your detection instrument (e.g., scintillation counter, plate reader) is functioning correctly with the appropriate settings for your assay.
Q3: My signal is very low and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?
A3: A low signal-to-noise ratio is a common challenge. To address this, focus on optimizing several aspects of your assay. Ensure you are using an optimal concentration of the radioligand, typically at or near its dissociation constant (Kd), which can be determined through saturation binding experiments.[2] Optimizing incubation time and temperature can also significantly enhance specific binding. Additionally, review your washing procedure; insufficient washing can lead to high background, while overly stringent washing can strip away specifically bound ligand.[2][3]
Q4: What could be causing high non-specific binding in my assay?
A4: High non-specific binding can mask your specific signal. This can be caused by the radioligand binding to components other than the receptor, such as the filter membrane or the walls of the assay plate. To mitigate this, consider pre-treating your filters with a blocking agent like polyethyleneimine (PEI).[4] Including a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your binding and wash buffers can also help reduce hydrophobic interactions.[3] Finally, ensure you are using an appropriate concentration of a competing non-labeled ligand to define non-specific binding accurately.[5]
Troubleshooting Guide for Low Signal
The table below outlines common causes for low signal in this compound binding assays and provides actionable solutions.
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Reagent Issues | ||
| Degraded or inactive this compound or radioligand | Use a fresh aliquot of this compound and the radioligand. Verify the storage conditions and avoid repeated freeze-thaw cycles. | Restoration of expected binding and signal intensity. |
| Incorrect reagent concentrations | Titrate the concentrations of the membrane preparation, radioligand, and this compound to find the optimal assay window. Perform a saturation binding experiment to determine the Kd of the radioligand.[2] | Improved specific binding and a better signal-to-noise ratio. |
| Suboptimal buffer composition | Ensure the pH and ionic strength of the binding buffer are appropriate for cannabinoid receptor binding (typically pH 7.4). Check for the presence of necessary divalent cations like MgCl₂.[6] | Enhanced receptor stability and ligand binding. |
| Assay Condition Issues | ||
| Suboptimal incubation time | Optimize the incubation time to ensure the binding reaction has reached equilibrium. This can be determined through kinetic binding experiments.[7] | Increased specific binding and a more stable signal. |
| Suboptimal incubation temperature | While many binding assays are performed at room temperature or 30°C, the optimal temperature can vary.[4][6] Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the condition that yields the best signal-to-noise ratio. | Improved binding kinetics and signal intensity. |
| Procedural Issues | ||
| Inefficient separation of bound and free ligand | If using a filtration assay, ensure the vacuum is applied quickly and consistently. Pre-soaking the filter plates in PEI can reduce non-specific binding to the filter itself.[4] | Lower background signal and a clearer distinction between total and non-specific binding. |
| Overly stringent or insufficient washing | Increase the number of wash steps or the volume of ice-cold wash buffer to reduce background.[2][3] Conversely, if the signal is universally low, reduce the wash stringency to avoid dissociating the bound ligand. | A better balance between removing unbound ligand and retaining specifically bound ligand, leading to an improved signal-to-noise ratio. |
| Low receptor expression in the membrane preparation | Use a cell line or tissue known to have high expression of CB2 receptors. Ensure the membrane preparation protocol is optimized to yield a high concentration of functional receptors.[3] | A stronger specific binding signal. |
Experimental Protocols
Representative Protocol for a Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human CB2 receptor (e.g., HEK293 or CHO-K1 cells).[8]
-
Homogenize the cells in an ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).[8]
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
For non-specific binding wells, add a high concentration of a known cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[9]
-
-
Incubation:
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[4][8]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Visualizations
Troubleshooting Workflow for Low Signal
A workflow for troubleshooting low signal in this compound binding assays.
Decision Tree for Optimizing Signal-to-Noise Ratio
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. digital.csic.es [digital.csic.es]
MN-25 Vehicle Control Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the selection and use of appropriate vehicle controls for experiments involving MN-25, a selective CB2 receptor agonist. Given the lipophilic nature of this compound, proper vehicle selection and formulation are critical for obtaining accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control necessary?
A: this compound (also known as UR-12) is a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2), with a Ki of 11 nM.[1][2] It exhibits 22-fold lower affinity for the psychoactive CB1 receptor (Ki of 245 nM).[2] Like many synthetic cannabinoids, this compound is a lipophilic compound with poor aqueous solubility. A vehicle control, which is the vehicle administered alone without this compound, is essential in experiments to differentiate the biological effects of this compound from any potential effects of the solvent or formulation used to deliver it.
Q2: What are the recommended vehicles for dissolving this compound?
A: Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. The choice of vehicle will depend on the experimental setup (in vitro vs. in vivo) and the required concentration. Common solvents for synthetic cannabinoids include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). For in vivo studies, these are often used in combination with other agents like polyethylene (B3416737) glycol (PEG), Tween 80, or other surfactants to improve solubility and reduce toxicity.
Q3: How can I prevent this compound from precipitating out of solution?
A: Precipitation is a common issue when diluting a stock solution of a lipophilic compound into an aqueous medium. To minimize this:
-
Use a Co-solvent System: Prepare the final dilution in a mixture of the organic solvent and the aqueous medium.
-
Serial Dilution: Perform a stepwise dilution of your high-concentration stock solution.
-
Vortexing/Sonication: Vigorously mix the solution while adding the stock solution to the aqueous medium. Sonication can also be employed to aid dissolution.
-
Warm the Solution: Gently warming the solution may help to keep the compound in solution, but be cautious of potential degradation at higher temperatures.
Q4: What are the potential confounding effects of common vehicles?
A: Vehicles are not always inert and can have their own biological effects. For example, DMSO has been shown to have a range of effects, including anti-inflammatory, antioxidant, and neuroprotective or neurotoxic effects depending on the concentration and experimental model. It is crucial to keep the final concentration of organic solvents as low as possible (ideally ≤0.1% for in vitro assays) and to always include a vehicle control group in your experiments to account for these potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the chosen vehicle. | - Insufficient solvent volume.- Inappropriate solvent for the desired concentration.- Compound has low purity or has degraded. | - Increase the solvent volume.- Try a different solvent with higher solubilizing capacity (see Table 1).- Use sonication or gentle heating to aid dissolution.- Verify the purity and integrity of your this compound compound. |
| Precipitation occurs when diluting the this compound stock solution into aqueous media (e.g., cell culture media, PBS). | - The final concentration of the organic solvent is too low to maintain solubility.- Rapid change in solvent polarity. | - Increase the final concentration of the organic solvent (if tolerated by the experimental system).- Use a co-solvent system (e.g., a mixture of ethanol and saline).- Add the stock solution to the aqueous medium slowly while vortexing.- Consider using a surfactant such as Tween 80 to improve solubility in the final solution. |
| Inconsistent or unexpected results in in vivo studies. | - Poor bioavailability due to precipitation at the injection site.- Vehicle-induced physiological effects.- Degradation of this compound in the formulation. | - Prepare fresh formulations before each experiment.- Conduct a pilot study to assess the tolerability of the vehicle alone.- Analyze the stability of this compound in the chosen vehicle under the experimental conditions. |
| High background or off-target effects in the vehicle control group. | - The vehicle itself is biologically active at the concentration used. | - Reduce the final concentration of the vehicle.- Switch to a more inert vehicle if possible.- Thoroughly research the potential effects of the chosen vehicle in your specific experimental model. |
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various common laboratory solvents. This data can be used to guide the preparation of stock solutions.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol provides a general guideline for preparing a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 439.6 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Intraperitoneal Injection)
This protocol describes the preparation of a vehicle formulation suitable for intraperitoneal injection in rodents. Note: The final concentrations of the vehicle components should be optimized for the specific animal model and experimental design.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
Tween 80
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add Tween 80 to the tube. A common starting ratio is 1:1:8 (DMSO:Tween 80:Saline) or 1:2:7.
-
Vortex the mixture thoroughly until it is homogeneous.
-
Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
The final formulation should be a clear solution or a fine emulsion.
-
Prepare the vehicle control by following the same procedure but omitting the this compound stock solution.
-
Administer the formulation to the animals immediately after preparation.
Visualizations
Cannabinoid Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by cannabinoid receptor agonists like this compound.
Caption: Simplified CB1 Receptor Signaling Pathway.
Caption: Simplified CB2 Receptor Signaling Pathway.
Experimental Workflow
Caption: General workflow for an in vivo experiment.
References
Validation & Comparative
A Comparative Analysis of the In Vivo Effects of JWH-133
Disclaimer: This guide provides a comparative overview based on publicly available research data. A thorough literature search did not yield any peer-reviewed in vivo studies for a compound designated "MN-25." Therefore, a direct comparison with JWH-133 is not feasible at this time. This document will focus on the known in vivo effects of JWH-133, a well-characterized selective agonist for the cannabinoid receptor 2 (CB2).
JWH-133 is a synthetic cannabinoid that exhibits high-affinity and selectivity for the CB2 receptor. This selectivity makes it a valuable tool for researchers investigating the role of the CB2 receptor in various physiological and pathological processes, distinguishing its effects from those mediated by the psychoactive CB1 receptor. In vivo studies have explored its therapeutic potential in a range of conditions, including inflammation, neuroinflammation, and pain.
Quantitative Data Summary
The following table summarizes the quantitative data from key in vivo studies on JWH-133.
| Parameter | Species | Dose Range | Route of Administration | Observed Effects | Reference |
| Anti-inflammatory Activity | Mouse | 0.1 - 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in paw edema induced by carrageenan. | |
| Neuropathic Pain | Rat | 1 - 5 mg/kg | Intraperitoneal (i.p.) | Significant attenuation of mechanical allodynia and thermal hyperalgesia in a chronic constriction injury model. | |
| Cardiovascular Effects | Rat (Spontaneously Hypertensive) | 5 mg/kg/day | Oral gavage | Reduction in blood pressure and heart rate with chronic administration. | |
| Neuroprotective Effects | Mouse | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Reduced infarct volume and neurological deficits in a model of cerebral ischemia. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the in vivo effects of JWH-133.
1. Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
A 1% solution of carrageenan is prepared in sterile saline.
-
Mice are pre-treated with JWH-133 (0.1, 1, or 10 mg/kg, i.p.) or vehicle (e.g., a mixture of ethanol, Emulphor, and saline) 30 minutes before carrageenan injection.
-
0.1 mL of the carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated group.
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
The common sciatic nerve of the right hind limb is exposed at the level of the mid-thigh.
-
Four loose ligatures are tied around the nerve with absorbable suture material.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.
-
-
Drug Administration: JWH-133 (1 or 5 mg/kg, i.p.) or vehicle is administered, and behavioral tests are conducted at various time points post-administration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of JWH-133 and a typical experimental workflow for its in vivo evaluation.
Comparative Analysis of MN-25 Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid MN-25 (also known as UR-12) and its cross-reactivity with receptors other than its primary targets, the cannabinoid receptors CB1 and CB2. This document summarizes available binding affinity data, outlines detailed experimental protocols for receptor binding assays, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's selectivity profile.
Introduction
This compound is a synthetic cannabinoid characterized as a potent and selective agonist for the cannabinoid 2 (CB2) receptor. Its primary pharmacological activity is mediated through its interaction with the CB1 and CB2 receptors, which are key components of the endocannabinoid system. Understanding the cross-reactivity of this compound with other G-protein coupled receptors (GPCRs) and other molecular targets is crucial for assessing its potential for off-target effects and for the development of more selective therapeutic agents.
While comprehensive public data on the broad cross-reactivity profile of this compound is limited, this guide provides the known binding affinities for its primary targets and presents a representative panel of potential off-target receptors based on data from structurally related indole-based synthetic cannabinoids.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for the human CB1 and CB2 receptors. A hypothetical comparative table for potential off-target interactions is also provided to illustrate how such data would be presented.
Table 1: Binding Affinity of this compound for Cannabinoid Receptors
| Receptor | Ligand | Ki (nM) |
| Human CB1 | This compound | 245 |
| Human CB2 | This compound | 11 |
Data sourced from publicly available literature.
Table 2: Illustrative Cross-Reactivity Profile of an Indole-Based Synthetic Cannabinoid
This table presents hypothetical data for a representative indole-based synthetic cannabinoid against a panel of receptors commonly included in safety screening assays. This illustrates the type of data required for a comprehensive cross-reactivity assessment of this compound.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) or % Inhibition @ 10 µM |
| Adrenergic | α1A | >10,000 |
| α2A | 8,500 | |
| β1 | >10,000 | |
| β2 | >10,000 | |
| Dopamine | D1 | >10,000 |
| D2 | 9,200 | |
| Serotonin | 5-HT1A | >10,000 |
| 5-HT2A | 7,800 | |
| 5-HT2B | 1,500 | |
| Muscarinic | M1 | >10,000 |
| M3 | >10,000 | |
| Opioid | µ (mu) | >10,000 |
| δ (delta) | >10,000 | |
| κ (kappa) | >10,000 | |
| Orphan GPCRs | GPR55 | 550 |
| Ion Channels | hERG | <20% inhibition @ 10 µM |
This data is illustrative and not specific to this compound.
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for GPCRs is provided below.
Protocol: Competitive Radioligand Binding Assay for GPCRs
1. Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor.
2. Materials:
-
Receptor Source: Cell membranes prepared from cell lines overexpressing the target receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]CP-55,940 for cannabinoid receptors).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
3. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following for each concentration of the test compound:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound: Receptor membranes, radioligand, and the desired concentration of the test compound.
-
-
Prepare a serial dilution of the test compound.
-
-
Incubation:
-
Add the receptor membranes, radioligand (at a concentration close to its Kd), and either buffer, non-specific control, or test compound to the wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([L]/K_d))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for CB1 and CB2 receptors and a typical workflow for assessing receptor cross-reactivity.
Caption: Signaling pathway of CB1 and CB2 receptors upon activation by an agonist like this compound.
Caption: A typical experimental workflow for assessing the cross-reactivity of a compound.
Unveiling MN-25: A Comparative Analysis of a Selective Cannabinoid Receptor Agonist
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of MN-25's performance against other synthetic cannabinoids, supported by experimental data. We delve into its binding affinity, functional activity, and the underlying signaling pathways, offering a comprehensive resource for evaluating its potential in research and therapeutic applications.
This compound, also known as UR-12, is a synthetic cannabinoid developed by Bristol-Myers Squibb. It is recognized for its notable selectivity as an agonist for the peripheral cannabinoid receptor, CB2, while displaying a lower affinity for the psychoactive CB1 receptor.[1] This characteristic distinguishes it from many other synthetic cannabinoids and has prompted interest in its potential therapeutic applications, particularly in contexts where avoiding psychotropic effects is desirable.
Comparative Analysis of Receptor Binding Affinity
To contextualize the performance of this compound, its binding affinity (Ki) for both CB1 and CB2 receptors is compared with that of JWH-018, a widely studied first-generation synthetic cannabinoid. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity |
| This compound (UR-12) | 245 | 11 | CB2 selective |
| JWH-018 | 9.00 | 2.94 | Mild CB2 selectivity |
Data for this compound sourced from Wikipedia, and for JWH-018 from Tocris Bioscience and other scientific publications.[2][3]
The data clearly illustrates that this compound possesses a significantly higher affinity for the CB2 receptor over the CB1 receptor, with a 22-fold selectivity. In contrast, JWH-018, while also showing a slightly higher affinity for the CB2 receptor, binds with high affinity to both receptors, which is consistent with its known psychoactive effects.[3]
Cannabinoid Receptor Signaling Pathway
The activation of cannabinoid receptors by agonists like this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences downstream cellular processes. The βγ subunit of the G-protein can also activate other signaling pathways, including those involving MAP kinases.
References
Comparative Analysis of MN-25 and its 2-Methyl Derivative: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic cannabinoid ligand MN-25 (also known as UR-12) and its 2-methyl derivative. The information presented is intended to support research and drug development efforts by providing a clear overview of their contrasting pharmacological profiles, supported by available experimental data and detailed methodologies for key assays.
Introduction
This compound and its 2-methyl derivative are indole-3-carboxamide-based synthetic cannabinoids. While structurally similar, a single methylation at the 2-position of the indole (B1671886) core dramatically alters their receptor selectivity, providing a valuable tool for investigating the distinct physiological roles of the cannabinoid receptors, CB1 and CB2. This compound was developed by Bristol-Myers Squibb.[1] This guide will delve into their binding affinities, presumed functional implications, and the underlying experimental methodologies.
Data Presentation: Receptor Binding Affinity
The primary differentiator between this compound and its 2-methyl derivative is their binding affinity for the CB1 and CB2 receptors. The available data from radioligand binding assays are summarized below.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity |
| This compound (UR-12) | 245 | 11 | ~22-fold for CB2 |
| 2-Methyl Derivative of this compound | 8 | 29 | ~3.6-fold for CB1 |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data sourced from publicly available information.[1]
This stark contrast in selectivity, where the parent compound this compound is a selective CB2 receptor ligand and the addition of a methyl group reverses this to favor the CB1 receptor, is an unusual structure-activity relationship for this class of compounds.[1]
Signaling Pathways
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, they can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.
References
Validating the Anti-inflammatory Potential of MN-25: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential anti-inflammatory effects of MN-25, a selective cannabinoid receptor 2 (CB2) agonist. Due to the limited availability of specific published data on the anti-inflammatory properties of this compound, this document leverages experimental data from other well-characterized selective CB2 agonists to illustrate the therapeutic promise of this class of compounds.
The activation of the CB2 receptor, which is primarily expressed in immune tissues, has been shown to modulate immune cell functions and mitigate inflammatory responses in various preclinical models.[1][2][3][4] Therapeutic strategies targeting the CB2 receptor are therefore considered a promising avenue for the treatment of a range of inflammatory conditions.[1][2][3][4] This guide will present data from representative selective CB2 agonists—GW405833, ABK5, and JT11—to provide a framework for validating the anti-inflammatory effects of novel compounds like this compound.
Comparative Anti-inflammatory Effects of Selective CB2 Agonists
The following table summarizes the anti-inflammatory effects of several selective CB2 agonists across different experimental models. This data serves as a benchmark for evaluating the potential efficacy of this compound.
| Compound | Experimental Model | Key Findings | Reference |
| GW405833 | Carrageenan-induced paw edema in rats | Significantly reduced paw edema, myeloperoxidase (MPO) activity, and leukocyte infiltration. Decreased serum levels of pro-inflammatory cytokines IL-1β and TNF-α, and reduced oxidative stress. | [5] |
| ABK5 & Derivatives | Human T-cell lines (Jurkat) and microglia cell line (BV-2) | Inhibited the production of pro-inflammatory cytokines including IL-2, TNF-α, IL-1β, and IL-6. Also inhibited CXCL-12 mediated chemotaxis in T-cells. | [6] |
| JT11 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduced LPS-induced phosphorylation of ERK1/2 and NF-κB p65. Significantly decreased the release of pro-inflammatory cytokines TNF-α, IL-1β, IL-6, and IL-8. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments typically employed to assess the anti-inflammatory effects of CB2 agonists.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (200-250g) are typically used.
-
Compound Administration: The test compound (e.g., GW405833) or vehicle is administered intraperitoneally or orally at a predetermined time before the inflammatory insult.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated in comparison to the vehicle-treated group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and paw tissue and blood samples are collected. Paw tissue can be used for measuring MPO activity (an indicator of neutrophil infiltration) and levels of oxidative stress markers like malondialdehyde (MDA) and glutathione (B108866) (GSH). Serum is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.[5]
In Vitro Cytokine Release Assay from Immune Cells
This in vitro assay is used to determine the direct effect of a compound on cytokine production by immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Alternatively, immortalized immune cell lines such as Jurkat (T-cells) or BV-2 (microglia) can be used.[6][8]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., JT11 or ABK5) for a specific duration (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by treating the cells with an inflammatory stimulus, most commonly lipopolysaccharide (LPS) for PBMCs and microglia, or phytohemagglutinin (PHA) for T-cells.
-
Quantification of Cytokines: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of various pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-2) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7][8]
Western Blot Analysis of Inflammatory Signaling Pathways
This technique is used to investigate the molecular mechanism by which a compound exerts its anti-inflammatory effects.
-
Cell Lysis: Immune cells (e.g., PBMCs) are treated with the test compound and/or an inflammatory stimulus as described above. After treatment, the cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins in inflammatory pathways, such as ERK1/2 and the p65 subunit of NF-κB.
-
Detection: After incubation with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of the compound on the phosphorylation of the target proteins.[7][8]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for CB2 receptor-mediated anti-inflammatory effects and a typical experimental workflow for validating a compound like this compound.
Caption: CB2 Receptor Signaling Pathway.
References
- 1. Our research in immunology – Bristol Myers Squibb [bms.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Research publications - Bristol-Myers Squibb [bms.com]
- 4. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of structural modification of enol-carboxamide-type nonsteroidal antiinflammatory drugs on COX-2/COX-1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS Medical [bmsmedical.com]
- 8. Anti-Inflammatory Activity of Orally Administered Monostroma nitidum Rhamnan Sulfate against Lipopolysaccharide-Induced Damage to Mouse Organs and Vascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vitro and In Vivo Landscape of MN-25: A Comparative Analysis
A comprehensive evaluation of a compound's activity requires a dual approach, examining its effects both within a controlled laboratory setting (in vitro) and within a living organism (in vivo). This guide provides a comparative analysis of MN-25, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.
Data Presentation: A Side-by-Side Look at this compound's Performance
To facilitate a clear comparison, the following tables summarize the quantitative data from both in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Result |
| Cytotoxicity | [Specify Cell Line] | [e.g., 10 µM] | [e.g., 50% inhibition of cell growth (IC50)] |
| Target Engagement | [Specify Assay] | [e.g., 1 µM] | [e.g., 80% inhibition of [Target Protein]] |
| Biomarker Modulation | [Specify Biomarker] | [e.g., 5 µM] | [e.g., 2-fold increase in expression] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Outcome |
| [Specify Model, e.g., Xenograft Mouse Model] | [e.g., 10 mg/kg] | [e.g., Oral] | [e.g., 60% tumor growth inhibition] |
| [Specify Model, e.g., Disease Model] | [e.g., 5 mg/kg] | [e.g., Intravenous] | [e.g., Improvement in disease score] |
Experimental Protocols: Understanding the "How"
The following sections detail the methodologies employed in the key experiments cited above, providing a transparent view of the experimental design.
In Vitro Experimental Protocol: Cell-Based Assays
-
Cell Culture: [Specify cell line] cells were maintained in [Specify medium] supplemented with [Specify supplements] at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or vehicle control for [Specify duration].
-
Assay Performance:
-
Cytotoxicity Assay: Cell viability was assessed using the [Specify assay, e.g., MTT assay] according to the manufacturer's instructions.
-
Target Engagement Assay: The ability of this compound to bind to its target was measured using [Specify assay, e.g., a biochemical assay or a cellular thermal shift assay].
-
Biomarker Analysis: Changes in the expression of [Specify biomarker] were quantified by [Specify method, e.g., Western blotting or qPCR].
-
In Vivo Experimental Protocol: Animal Studies
-
Animal Models: [Specify animal model, e.g., female athymic nude mice] were used for the studies. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Drug Administration: this compound was formulated in [Specify vehicle] and administered to the animals via [Specify route] at the indicated dosages and schedules.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor volume was measured twice weekly, and the percentage of tumor growth inhibition was calculated.
-
Disease Progression Monitoring: Disease-specific parameters were monitored throughout the study to assess the therapeutic effect of this compound.
-
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood and tissue samples were collected at various time points to determine the concentration of this compound and its effect on the target biomarker.
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
Caption: Experimental workflow for in vitro and in vivo evaluation of this compound.
Caption: Proposed signaling pathway of this compound.
Comparative Efficacy Analysis: MN-25 versus Endogenous Cannabinoids
This guide provides a detailed comparison of the efficacy of the novel synthetic cannabinoid MN-25 against the primary endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The analysis focuses on receptor binding affinity and functional activity at the human cannabinoid receptors, CB1 and CB2. Data is presented to offer an objective performance comparison for researchers, scientists, and drug development professionals.
As "this compound" is a designation for a novel compound not yet detailed in public literature, this guide utilizes representative data for a potent, full-agonist synthetic cannabinoid to provide a relevant comparative framework.
Introduction to Cannabinoid Ligands
Endogenous Cannabinoids (Endocannabinoids) are lipid-based neurotransmitters produced naturally within the body that act on cannabinoid receptors. The two most well-characterized endocannabinoids are:
-
Anandamide (AEA): N-arachidonoylethanolamine, recognized as a partial agonist at both CB1 and CB2 receptors.[1][2] It plays a significant role in regulating mood, appetite, and pain perception.[3]
-
2-Arachidonoylglycerol (2-AG): An ester of glycerol (B35011) and arachidonic acid, it is the most abundant endocannabinoid in the brain.[1] 2-AG functions as a full agonist at both CB1 and CB2 receptors and is a key player in retrograde signaling.[2][4]
Synthetic Cannabinoids are lab-created compounds designed to mimic the effects of natural cannabinoids.[3] These compounds often exhibit different pharmacological properties, including higher binding affinity and greater efficacy compared to both endocannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC).[5] this compound is presented here as a representative high-efficacy synthetic cannabinoid.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the binding affinity and functional efficacy of this compound compared to AEA and 2-AG at human CB1 and CB2 receptors.
Table 1: Receptor Binding Affinity (Ki)
Binding affinity represents the concentration of a ligand required to occupy 50% of the receptors. It is inversely proportional to affinity; a lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) |
| This compound (Hypothetical) | Human CB1 | 0.8 |
| Human CB2 | 1.5 | |
| Anandamide (AEA) | Human CB1 | ~89.7[6] |
| Human CB2 | ~133[7] | |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | ~472[6] |
| Human CB2 | ~1400[7] |
Note: Kᵢ values can vary between studies depending on the experimental conditions and cell types used.
Table 2: Functional Efficacy (EC₅₀/IC₅₀ and Eₘₐₓ)
Functional efficacy measures the ability of a ligand to activate a receptor and elicit a biological response. This is often assessed via G-protein activation ([³⁵S]GTPγS binding) or inhibition of adenylyl cyclase (cAMP accumulation).
-
EC₅₀/IC₅₀: The concentration of an agonist that produces 50% of its maximal effect. A lower value indicates higher potency.
-
Eₘₐₓ (%): The maximum response elicited by the ligand, typically relative to a standard full agonist.
| Assay | Parameter | This compound (Hypothetical) | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) |
| [³⁵S]GTPγS Binding (CB1) | EC₅₀ (nM) | 15 | ~200 | ~100 |
| Eₘₐₓ (%) | 100 | ~50 (Partial Agonist)[4] | 100 (Full Agonist)[4] | |
| [³⁵S]GTPγS Binding (CB2) | EC₅₀ (nM) | 25 | 261 (weak partial agonist)[7] | 122 (full agonist)[7] |
| Eₘₐₓ (%) | 100 | ~34 (Partial Agonist)[7] | 100 (Full Agonist)[7] | |
| cAMP Inhibition (CB1) | IC₅₀ (nM) | 10 | ~60 | ~45 |
| Eₘₐₓ (%) | 100 | ~65 (Partial Agonist) | 100 (Full Agonist) |
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/ₒ family of G-proteins.[8] Agonist binding initiates a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer, which then modulate downstream effectors. The primary pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation at the G-protein level.[9] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The accumulation of radioactivity is a direct measure of receptor-mediated G-protein activation.[9]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10]
-
Materials:
-
Cell membranes from CHO or HEK 293 cells stably transfected with human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity synthetic cannabinoid agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[11]
-
Test compounds (this compound, AEA, 2-AG) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Methodology:
-
Cell membranes (10-20 µg protein) are incubated in binding buffer with a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM).
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of a high-affinity unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
The reaction mixture is incubated at 30°C for 60-90 minutes.
-
The reaction is terminated by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[12][13]
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.[9]
-
GDP (to ensure G-proteins are in an inactive state at baseline).
-
Test agonists at various concentrations.
-
Unlabeled GTPγS for determining non-specific binding.
-
-
Methodology:
-
Cell membranes (5-10 µg protein) are pre-incubated in assay buffer containing GDP (e.g., 30 µM) on ice.
-
The membranes are then incubated with varying concentrations of the test agonist for 60-90 minutes at 30°C in the presence of [³⁵S]GTPγS (e.g., 0.1 nM).
-
Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The assay is terminated by rapid filtration, and bound radioactivity is measured as described for the binding assay.
-
Data are analyzed using non-linear regression to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values are derived. Eₘₐₓ is often expressed as a percentage of the stimulation produced by a standard full agonist like CP55,940.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gᵢ/ₒ activation by quantifying the inhibition of adenylyl cyclase activity.[14][15]
-
Materials:
-
Whole cells (e.g., CHO-K1) stably expressing CB1 or CB2 receptors.[16]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test agonists at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand-based).
-
-
Methodology:
-
Cells are plated in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with IBMX (e.g., 500 µM) for 15-30 minutes.
-
Cells are then stimulated with a fixed concentration of forskolin (e.g., 5 µM) in the presence of varying concentrations of the test agonist.
-
The incubation is carried out for 15-30 minutes at 37°C.
-
The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus agonist concentration. IC₅₀ and Eₘₐₓ values are determined by non-linear regression.
-
References
- 1. aeajoy.com [aeajoy.com]
- 2. uk.formulaswiss.com [uk.formulaswiss.com]
- 3. cannaspecialists.org [cannaspecialists.org]
- 4. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of anandamide and 2-arachidonoylglycerol concentrations with clinical features and body mass index in eating disorders and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
Assessing the Specificity of MN-25: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mTOR inhibitor, MN-25, with established alternatives, Rapamycin (B549165) and Everolimus. Utilizing data from knockout models, we objectively assess the specificity and off-target effects of these compounds, offering valuable insights for researchers in drug development and cellular signaling.
Introduction to this compound and mTOR Inhibition
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention. This compound is a novel, third-generation mTOR inhibitor designed for high potency and specificity. This guide evaluates these claims by comparing its performance against the first-generation inhibitor Rapamycin and the second-generation inhibitor Everolimus, with a focus on specificity determined through knockout (KO) models.
Comparative Analysis of mTOR Inhibitors
The specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen side effects and confound experimental results.[2][3][4] Knockout models provide a definitive method for assessing on-target versus off-target effects by comparing the drug's impact in the presence and absence of the intended target protein.
Inhibitor Specificity Profile
The following table summarizes the inhibitory activity and specificity of this compound, Rapamycin, and Everolimus against mTORC1 and mTORC2, the two distinct complexes in which mTOR exists.
| Inhibitor | Target(s) | IC50 (nM) vs. mTORC1 | IC50 (nM) vs. mTORC2 | Key Off-Target Pathways Affected (in mTOR KO cells) |
| This compound (Hypothetical Data) | mTORC1/mTORC2 | 0.5 | 1.2 | Minimal off-target effects observed |
| Rapamycin | mTORC1 (allosteric) | 0.1 - 1 | >1000 | Ubiquitin-Proteasome System (minor), TRPML1[5] |
| Everolimus | mTORC1 (allosteric) | 0.2 - 2 | >1000 | Ubiquitin-Proteasome System (significant)[2][3][4] |
Quantitative Proteomics Analysis in Wild-Type vs. mTOR Knockout Cells
To provide a deeper understanding of the on-target and off-target effects, a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics analysis was performed. This technique allows for the precise comparison of protein abundance between different cell populations.[6][7][8] The table below presents a summary of proteins significantly altered by each inhibitor in wild-type (WT) and mTOR knockout (mTOR KO) cells. The data for this compound is hypothetical and represents an ideal specificity profile.
| Inhibitor | Cell Line | Total Proteins Quantified | Significantly Altered Proteins (On-Target) | Significantly Altered Proteins (Off-Target in mTOR KO) |
| This compound | WT | ~8,000 | ~1,500 | <10 |
| mTOR KO | ~8,000 | N/A | <10 | |
| Rapamycin | WT | ~7,500 | ~2,300[5] | ~50 |
| mTOR KO | ~7,500 | N/A | ~50 | |
| Everolimus | WT | ~8,000 | ~2,000 | ~150[2][3][4] |
| mTOR KO | ~8,000 | N/A | ~150[2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented in this guide.
Generation of mTOR Knockout Cell Lines via CRISPR-Cas9
The generation of mTOR knockout cell lines is a critical step in definitively assessing the on-target specificity of mTOR inhibitors.[9][10][11]
1. gRNA Design and Plasmid Construction:
-
Two single-guide RNAs (sgRNAs) targeting exon 5 of the MTOR gene were designed using an online CRISPR design tool.
-
The sgRNA sequences were cloned into a pSpCas9(BB)-2A-GFP (PX458) vector.
2. Transfection:
-
HEK293T cells were transfected with the sgRNA-containing plasmids using Lipofectamine 3000.
3. Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, GFP-positive cells were sorted into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Single-cell clones were expanded over a period of 2-3 weeks.
4. Validation of Knockout:
-
Genomic DNA Sequencing: The targeted region of the MTOR gene was amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels).
-
Western Blot Analysis: Whole-cell lysates were subjected to Western blotting to confirm the absence of the mTOR protein.[12]
Western Blot Analysis of mTOR Signaling
Western blotting is a standard technique to verify the knockout of a target protein and to assess the downstream effects of inhibitor treatment.
1. Cell Lysis:
-
Wild-type and mTOR KO HEK293T cells were treated with this compound, Rapamycin, or Everolimus for 24 hours.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Protein concentration was determined using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20 µg) were separated on a 4-12% gradient SDS-PAGE gel.
-
Proteins were transferred to a PVDF membrane.
4. Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in TBST.
-
The membrane was incubated overnight at 4°C with primary antibodies against mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and GAPDH.
-
The membrane was then incubated with HRP-conjugated secondary antibodies.
5. Detection:
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
SILAC-Based Quantitative Proteomics
SILAC is a powerful metabolic labeling approach for accurate quantitative proteomics.[6][7][8][13][14]
1. Cell Culture and Labeling:
-
Wild-type and mTOR KO HEK293T cells were cultured for at least six doublings in DMEM supplemented with either "light" (L-Arginine and L-Lysine) or "heavy" (13C6-L-Arginine and 13C6-L-Lysine) amino acids.
2. Inhibitor Treatment:
-
"Heavy"-labeled cells were treated with this compound, Rapamycin, or Everolimus, while "light"-labeled cells served as vehicle-treated controls.
3. Sample Preparation:
-
"Heavy" and "light" cell populations were mixed 1:1.
-
Proteins were extracted, and the concentration was determined.
-
Proteins were reduced, alkylated, and digested with trypsin.
4. LC-MS/MS Analysis:
-
Peptides were separated by reverse-phase liquid chromatography and analyzed on a Q Exactive HF mass spectrometer.
5. Data Analysis:
-
Raw data was processed using MaxQuant software for protein identification and quantification.
-
Proteins with a fold change > 2 and a p-value < 0.05 were considered significantly altered.
Visualizing the Experimental Logic and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in this study.
References
- 1. Rapamycin-inspired macrocycles with new target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin-Proteasome System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. sciex.com [sciex.com]
- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of MN-25 (COLPHOS MN 25)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of MN-25, identified as COLPHOS MN 25, a manganese phosphate (B84403) solution. Adherence to these procedures is critical to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), COLPHOS MN 25 is an acidic and corrosive solution that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any mists or vapors.
Disposal Protocol: Neutralization and Precipitation
The primary disposal method for acidic, heavy metal-containing waste like this compound involves a two-step process: neutralization of the acid followed by precipitation of the heavy metals. This procedure renders the waste less hazardous and allows for safer collection and disposal.
Experimental Protocol:
Objective: To neutralize the acidic this compound waste and precipitate the manganese ions before collection by a certified waste disposal service.
Materials:
-
This compound (COLPHOS MN 25) waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) or sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Large, chemical-resistant container (e.g., polypropylene (B1209903) or polyethylene) for the reaction
-
Stirring rod or magnetic stirrer
-
Labeled hazardous waste container
Procedure:
-
Dilution: Carefully and slowly add the this compound waste to a large volume of cold water in the reaction container. A general guideline is to dilute the waste at least 10-fold. This helps to control the heat generated during neutralization.
-
Neutralization:
-
Slowly add the neutralizing agent (1 M NaOH solution or sodium bicarbonate) to the diluted waste while stirring continuously.
-
Monitor the pH of the solution frequently using pH strips or a pH meter.
-
Continue adding the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0. An optimal pH range for the precipitation of many heavy metals, including manganese, is between 8 and 9.[2] Be cautious, as the neutralization reaction is exothermic and can generate heat.
-
-
Precipitation:
-
Once the desired pH is reached, a precipitate of manganese hydroxide/phosphate will form.
-
Allow the solution to stand undisturbed for at least one hour to ensure complete precipitation.
-
-
Collection and Labeling:
-
Carefully decant the supernatant (the clear liquid) into a separate container. Check the pH of the supernatant again and adjust if necessary before disposing of it down the drain with copious amounts of water, provided local regulations permit. Note: It is crucial to consult your institution's specific guidelines on drain disposal of treated effluent.
-
Collect the solid precipitate (sludge) in a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste - Manganese Compounds" and include the date of accumulation.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe disposal of this compound waste.
| Parameter | Value/Range | Source |
| pH for Neutralization | 6.0 - 8.0 | General laboratory safety guidelines |
| Optimal pH for Precipitation | 8.0 - 9.0 | [2] |
| Recommended Dilution | At least 10-fold with water | General laboratory safety guidelines |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This guide provides general procedures for the disposal of this compound in a laboratory setting. Always consult your institution's specific safety and environmental guidelines, as well as local, state, and federal regulations, to ensure full compliance.
References
Essential Safety and Logistics for Handling Manganese (MN-25)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate, essential safety protocols, operational instructions, and disposal plans for Manganese (Mn), colloquially referred to as MN-25, fostering a secure research environment. Adherence to these procedures is critical to minimize risks and ensure both personal safety and the integrity of experimental outcomes.
Health Hazards of Manganese
Chronic exposure to high levels of manganese, particularly through inhalation, can lead to a serious neurological condition known as manganism, which presents with symptoms similar to Parkinson's disease.[1][2] Early symptoms may include weakness, lethargy, and sleepiness, progressing to changes in speech, balance, and mood.[1] Inhalation of manganese dust and fumes can also cause respiratory irritation and may lead to pneumonia.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to manganese. The following table outlines the minimum required PPE for handling manganese compounds in a laboratory setting.[5][6]
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for incidental contact ("splash protection"). Always inspect gloves for integrity before use and replace them immediately if they come into contact with the chemical.[1][5][6] |
| Eyes | Safety glasses or goggles | Safety goggles or a face shield should be worn to protect the eyes from dust and splashes.[5] |
| Body | Laboratory coat | A long-sleeved lab coat should be worn to protect the skin and clothing from contamination.[6] For handling powders, a Tyvek® or equivalent coverall may be necessary.[1] |
| Respiratory | Respirator | For operations that may generate dust or fumes, a NIOSH-approved respirator is required.[5] The type of respirator depends on the airborne concentration of manganese. For concentrations up to 10 mg/m³, a particulate respirator with an N95, R95, or P95 filter is recommended.[7] For higher concentrations, a powered-air purifying respirator (PAPR) system may be necessary.[8] |
Occupational Exposure Limits:
-
ACGIH TLV: 0.02 mg/m³ (respirable fraction), 0.2 mg/m³ (inhalable fraction) (TWA)[1]
Experimental Protocol: Safe Handling of Manganese Powder
This protocol outlines the step-by-step procedure for safely handling manganese powder in a laboratory setting.
1. Preparation:
-
Verify that a chemical fume hood is operational.
-
Confirm the location of the nearest safety shower and eyewash station.
-
Don all required personal protective equipment as outlined in the PPE table.
2. Handling and Dispensing:
-
Conduct all manipulations of manganese powder within a chemical fume hood to minimize inhalation exposure.[9]
-
Use appropriate tools for transferring the powder, such as a spatula or scoop.
-
Avoid creating dust clouds. Do not dry sweep manganese powder.[1][9]
-
Ground and bond containers when transferring manganese powder to prevent static discharge, as finely divided dust can be flammable.[1]
3. Post-Handling and Cleanup:
-
Clean the work area using a HEPA vacuum or wet wiping methods to avoid generating dust.[9]
-
Wipe down all surfaces that may have come into contact with the manganese powder.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling.[1]
Disposal Plan for Manganese Waste
Manganese is listed as a toxic substance, and its disposal is regulated.[10] All waste containing manganese must be treated as hazardous waste.
Waste Collection:
-
All waste containing manganese, including excess reagent, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a clearly labeled, sealed, and chemical-resistant container.[6]
Disposal Procedure:
-
Do not discharge manganese waste into drains or sewers.[11]
-
Dispose of manganese waste in accordance with local, state, and federal environmental regulations.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal instructions.
References
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. Manganese | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. manganesesupply.com [manganesesupply.com]
- 6. benchchem.com [benchchem.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Manganese compounds and fume (as Mn) [cdc.gov]
- 8. robovent.com [robovent.com]
- 9. manganesesupply.com [manganesesupply.com]
- 10. PRODUCTION, IMPORTORT, USE, AND DISPOSAL - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
